ERG240
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C7H12NaO3 |
|---|---|
分子量 |
167.16 g/mol |
InChI |
InChI=1S/C7H12O3.Na/c1-5(6(2)8)3-4-7(9)10;/h5H,3-4H2,1-2H3,(H,9,10); |
InChIキー |
OZCBVJCPUSOCRF-UHFFFAOYSA-N |
正規SMILES |
CC(CCC(=O)O)C(=O)C.[Na] |
製品の起源 |
United States |
Foundational & Exploratory
ERG240 mechanism of action in macrophages
An In-depth Technical Guide to the Mechanism of Action of ERG240 in Macrophages
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel small molecule inhibitor that targets the metabolic enzyme Branched-Chain Amino Acid Transaminase 1 (BCAT1).[1][2][3] In the context of immunology, this compound has demonstrated significant anti-inflammatory properties by modulating the function of macrophages, key cells in the innate immune system. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in macrophages, detailing its impact on cellular metabolism, key signaling pathways, and functional outcomes. The information presented herein is synthesized from peer-reviewed research and is intended to provide a deep understanding for researchers and professionals in drug development.
Core Mechanism: Inhibition of BCAT1 and Metabolic Reprogramming
The primary molecular target of this compound is BCAT1, the predominant isoform of the branched-chain aminotransferase enzyme found in human primary macrophages.[1][2][4] this compound, a structural analogue of the amino acid leucine, competitively inhibits the transaminase activity of BCAT1.[1][4][5] This inhibition is the initiating event that leads to a cascade of downstream effects, fundamentally reprogramming the metabolic state of activated macrophages.
Upon activation, such as by lipopolysaccharide (LPS), macrophages undergo a metabolic shift characterized by increased glycolysis and a "broken" Krebs cycle (Tricarboxylic Acid or TCA cycle) to support a pro-inflammatory state.[5][6][7] this compound intervenes in this process. Selective inhibition of BCAT1 by this compound results in decreased oxygen consumption and reduced glycolysis in activated macrophages.[1][2][4][8] This metabolic reprogramming shifts the macrophages away from a pro-inflammatory phenotype.[9]
Key Signaling Pathways Modulated by this compound
The metabolic shift induced by this compound is mediated through two principal signaling pathways.
The BCAT1-IRG1-Itaconate Axis
In LPS-activated macrophages, the Krebs cycle is disrupted to produce specific metabolites that support inflammation.[7] One such key metabolite is itaconate, which is synthesized from the Krebs cycle intermediate cis-aconitate by the enzyme Immune-Responsive Gene 1 (IRG1), also known as Aconitate Decarboxylase 1 (ACOD1).[1][7]
This compound treatment dramatically reduces the expression of IRG1 at both the mRNA and protein levels in LPS-stimulated macrophages.[1][3] This leads to a significant decrease in the production of itaconate.[1][2][4] By blocking BCAT1 activity, this compound effectively repairs the "broken" Krebs cycle, reducing the accumulation of pro-inflammatory metabolites and pushing the cell towards a less inflammatory state.[5][10][11]
Caption: this compound inhibits BCAT1, downregulating IRG1 and itaconate production.
Activation of the NRF2 Antioxidant Pathway
A second critical mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[12][13] BCAT1 inhibition by this compound in LPS-stimulated macrophages leads to the upregulation of NRF2 and its target genes.[13] This pathway is a master regulator of the cellular antioxidant response.
The activation of NRF2 results in several anti-oxidant effects:
-
Increased Glutathione (GSH) Pathway Metabolites : LC-MS analysis shows a general increase in metabolites of the GSH pathway, a primary cellular antioxidant system.[12][13]
-
Reduced Reactive Oxygen Species (ROS) : this compound treatment reduces NADPH oxidase (NOX)-derived ROS in activated macrophages.[10][12][13]
-
Decreased Oxidative Stress Markers : The compound reduces LPS-induced accumulation of ferritin, an intracellular marker of oxidative stress.[12][13]
This NRF2-mediated antioxidant response contributes significantly to the overall anti-inflammatory phenotype by mitigating oxidative stress, a key component of the inflammatory response.
Caption: this compound-mediated BCAT1 inhibition activates the NRF2 antioxidant pathway.
Functional Consequences in Macrophages
The metabolic and signaling changes induced by this compound translate into significant functional alterations in macrophages.
Suppression of Pro-Inflammatory Phenotype
This compound treatment promotes a less pro-inflammatory macrophage phenotype.[9] This is evidenced by a shift in the transcriptome of activated macrophages, characterized by:
-
Downregulation of M1-like markers : Genes such as Nos2 and Il6 are downregulated.[4]
-
Upregulation of M2-like markers : Transcripts associated with an anti-inflammatory or resolving phenotype are upregulated.[4]
-
Reduced Pro-inflammatory Cytokines : Long-term exposure (24h) to this compound reduces IL-1β levels, and short-term exposure reduces TNF and NOS2 expression.[1]
-
Downregulation of Interferon (IFN)-inducible GTPase pathway : This signature pathway, associated with inflammation, is significantly downregulated.[1]
Inhibition of Macrophage Migration and Infiltration
A key finding with therapeutic implications is the ability of this compound to inhibit macrophage movement.
-
In Vitro Migration : this compound suppresses the migration of bone marrow-derived macrophages (BMDMs) in a dose-dependent manner, with an IC50 of approximately 5-10 mM.[1][9] Importantly, this effect is not due to cytotoxicity, as this compound does not affect cell viability at effective concentrations.[1][9]
-
In Vivo Infiltration : In animal models of inflammatory disease, such as collagen-induced arthritis (CIA) in mice and crescentic glomerulonephritis in rats, oral administration of this compound significantly reduces the infiltration of macrophages into inflamed tissues like joints and kidneys.[1][4][5][9] This reduction in macrophage accumulation at the site of inflammation is a crucial component of its therapeutic effect.[2]
Summary of Quantitative Data
The following tables summarize the key quantitative findings from studies on this compound's effects on macrophages.
Table 1: In Vitro Effects of this compound on Macrophages
| Parameter | Cell Type | Treatment | Result | Reference |
|---|---|---|---|---|
| Migration (IC50) | Murine BMDM | This compound | ~5-10 mM | [1][9] |
| Cell Viability | Murine BMDM | This compound (up to 24h) | No effect on cell numbers | [1][9] |
| IRG1 mRNA Levels | Human Macrophages | LPS + this compound (20 mM, 3h) | Dramatic reduction | [1] |
| Itaconate Levels | Human Macrophages | LPS + this compound | Significant decrease | [1] |
| IL-1β Protein Levels | Human Macrophages | LPS + this compound (24h) | Reduced levels | [1] |
| TNF & NOS2 Expression | Human Macrophages | LPS + this compound (short-term) | Significant reduction | [1] |
| ROS Production | Human Macrophages | PMA + this compound (pre-treatment) | Reduced NOX-derived ROS | [12][13] |
| GSH Pathway Metabolites | Human Macrophages | LPS + this compound (8h) | General increase |[12][13] |
Table 2: In Vivo Effects of this compound
| Animal Model | This compound Treatment | Key Findings | Reference |
|---|---|---|---|
| Collagen-Induced Arthritis (CIA) - Mouse | 720-1000 mg/kg, p.o. | Reduced macrophage infiltration (F4/80+ cells) in joints; Reduced inflammation, cartilage damage, and bone resorption. | [1][3][9] |
| Crescentic Glomerulonephritis - Rat | Oral administration | Reduced glomerular infiltration of macrophages (CD68+ cells); Improved kidney function (reduced creatinine, proteinuria). | [1][4][9] |
| LPS-Induced Acute Inflammation - Mouse | 500 mg/kg, i.p. | Reduced Irg1 mRNA and protein levels in peritoneal macrophages; Significant decrease in itaconate production. |[1][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited.
Macrophage Transwell Migration Assay
This assay quantifies the effect of this compound on macrophage migration towards a chemoattractant.
Caption: Workflow for the in vitro macrophage transwell migration assay.
-
Protocol Details:
-
Cell Preparation : Isolate and culture bone marrow cells from mice in the presence of M-CSF to differentiate them into bone marrow-derived macrophages (BMDMs).
-
Assay Setup : Use Transwell inserts (e.g., 8 µm pore size). Seed BMDMs (e.g., 1x10^5 cells) in serum-free media into the upper chamber.
-
Treatment : Add this compound at various concentrations (e.g., 0, 1, 5, 10, 20 mM) to the upper chamber.
-
Migration Induction : Place a chemoattractant such as Monocyte Chemoattractant Protein-1 (MCP-1) in the lower chamber.
-
Incubation : Incubate the plate for several hours to allow for cell migration.
-
Quantification : Remove non-migrated cells from the top of the insert. Fix the insert membrane with methanol and stain with a solution like Crystal Violet. Count the number of migrated cells in several microscopic fields.
-
Cell Viability Control : In a parallel experiment, treat BMDMs with this compound for the same duration and assess cell viability (e.g., using a Trypan Blue exclusion assay or MTT assay) to ensure migration inhibition is not due to toxicity.[1][9]
-
In Vivo Macrophage Infiltration Analysis (Immunohistochemistry)
This protocol is used to quantify macrophage presence in tissues from animal models of inflammation.
-
Protocol Details:
-
Animal Model Induction : Induce disease in rodents (e.g., Collagen-Induced Arthritis in DBA/1 mice).[1][3]
-
Treatment : Administer this compound or vehicle control orally on a defined schedule (e.g., daily for several weeks).[1][3]
-
Tissue Collection : At the end of the study, euthanize animals and harvest inflamed tissues (e.g., paws/joints).
-
Tissue Processing : Fix tissues in formalin, decalcify if necessary (for joints), and embed in paraffin.
-
Immunohistochemistry (IHC) :
-
Cut tissue sections (e.g., 5 µm thick) and mount on slides.
-
Perform antigen retrieval.
-
Block non-specific binding sites.
-
Incubate with a primary antibody specific for a macrophage marker (e.g., anti-F4/80 for mice, anti-CD68 for rats).[1][9]
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate (e.g., DAB) to develop a colored signal.
-
Counterstain with hematoxylin.
-
-
Quantification : Capture images of stained sections. Count the number of positively stained cells (e.g., F4/80+ cells) per unit area or per defined anatomical region (e.g., joint synovium) to determine the extent of macrophage infiltration.[1][9]
-
Metabolite Analysis (Itaconate and ROS)
-
Protocol Details - Itaconate (GC/MS):
-
Cell Culture and Treatment : Culture human primary macrophages or BMDMs. Stimulate with LPS in the presence or absence of this compound.[1]
-
Metabolite Extraction : Lyse cells and extract metabolites using a methanol/chloroform/water extraction method.
-
Derivatization : Chemically derivatize the extracted metabolites to make them volatile for gas chromatography (GC).
-
GC/MS Analysis : Analyze the samples using Gas Chromatography-Mass Spectrometry (GC/MS) to separate and identify itaconate based on its retention time and mass spectrum. Quantify based on peak area relative to an internal standard.[1]
-
-
Protocol Details - Cellular ROS (Flow Cytometry):
-
Cell Culture and Treatment : Culture human monocyte-derived macrophages (hMDMs). Pre-treat with this compound or vehicle.[12][13]
-
ROS Induction : Stimulate ROS production with an agent like Phorbol 12-myristate 13-acetate (PMA).[13]
-
Staining : Incubate cells with a fluorescent ROS indicator dye (e.g., CellROX).
-
Flow Cytometry : Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the ROS indicator dye in live cells. A lower MFI in this compound-treated cells indicates reduced ROS production.[13]
-
Conclusion
This compound represents a promising therapeutic agent that targets macrophage-driven inflammation through a novel mechanism of action. By inhibiting BCAT1, this compound initiates a metabolic reprogramming in activated macrophages. This reprogramming is characterized by the modulation of two key pathways: the downregulation of the pro-inflammatory IRG1-itaconate axis and the activation of the protective NRF2 antioxidant pathway. These molecular changes result in a functional shift, reducing the pro-inflammatory phenotype of macrophages and, critically, inhibiting their migration to and infiltration of inflamed tissues. The quantitative in vitro and in vivo data strongly support the potential of this compound in treating a range of inflammatory and autoimmune diseases. Further research and clinical development are warranted to translate these preclinical findings into effective therapies for patients.
References
- 1. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting 'broken' metabolism in immune cells reduces inflammatory disease | Imperial News | Imperial College London [imperial.ac.uk]
- 6. Targeting 'broken' metabolism in immune cells reduces inflammatory disease | Imperial News | Imperial College London [imperial.ac.uk]
- 7. scienceopen.com [scienceopen.com]
- 8. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases [spiral.imperial.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. journals.biologists.com [journals.biologists.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Function of the ERG Proto-Oncogene in Cancer Cells
A Note on Nomenclature: The term "ERG240" does not correspond to a recognized gene or protein in standard molecular biology and cancer research databases. This guide will focus on the well-characterized and highly significant proto-oncogene ERG (ETS-related gene) , which is the likely subject of interest. ERG is a pivotal transcription factor, and its aberrant expression, most notably through gene fusions, is a key driver in several human cancers, including a substantial subset of prostate cancers.
Core Functions of ERG in Oncogenesis
ERG is a member of the E-26 transformation-specific (ETS) family of transcription factors.[1] Under normal physiological conditions, ERG plays critical roles in embryonic development, hematopoiesis, and angiogenesis.[2][3] However, when its expression is deregulated in cancer, it functions as a potent oncogene, driving key aspects of tumor development and progression. The most common mechanism of ERG activation in cancer is through chromosomal translocation, leading to gene fusions.[4]
Key Oncogenic Roles:
-
Transcriptional Dysregulation: As a transcription factor, ERG's primary oncogenic function is to bind to specific DNA sequences (consensus sequence "GGAA") and aberrantly regulate the expression of a large network of target genes.[5][6] This leads to a cascade of downstream effects that promote cancer.
-
Promotion of Cell Proliferation and Survival: ERG overexpression enhances cancer cell growth and proliferation.[7] It achieves this by activating pro-proliferative genes like c-MYC and by upregulating signaling pathways such as the PI3K/AKT pathway, which is crucial for cell survival.[3][7] Furthermore, ERG and its fusion products can inhibit apoptosis (programmed cell death), allowing cancer cells to evade this critical self-destruct mechanism.[4]
-
Invasion and Metastasis: A defining feature of ERG-driven cancers is the enhanced capacity for cell migration and invasion.[2][8] ERG promotes epithelial-to-mesenchymal transition (EMT), a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties.[2][7] It directly regulates genes involved in extracellular matrix remodeling, such as metalloproteinases (MMPs) and plasminogen activators.[2][9]
-
Inhibition of Differentiation: ERG actively suppresses the normal differentiation of cells. In prostate cancer, the TMPRSS2-ERG fusion disrupts the ability of cells to differentiate into proper prostate tissue, leading to disorganized and unregulated growth.[4][10] This is partly achieved by disrupting androgen receptor (AR) signaling, a key driver of prostate cell differentiation.[4][11]
-
Angiogenesis and Inflammation: ERG contributes to tumor growth by promoting the formation of new blood vessels (angiogenesis) and by activating inflammatory pathways.[7] It can upregulate pro-inflammatory and angiogenic factors like VEGF and IL-6 through the NF-κB pathway.[7]
The TMPRSS2-ERG Fusion: A Paradigm in Prostate Cancer
The most studied ERG alteration is the fusion of the TMPRSS2 (Transmembrane protease, serine 2) gene with the ERG gene, found in approximately 50% of prostate cancers.[1][7] This fusion places the ERG coding sequence under the control of the TMPRSS2 promoter, which is highly active in prostate cells and responsive to androgens.[6] This results in the massive, androgen-driven overexpression of the ERG oncoprotein specifically in prostate tumor cells.[6][12]
Caption: ERG's interaction with key oncogenic signaling pathways.
Quantitative Data Summary
The impact of ERG has been quantified across numerous studies, highlighting its significance as a biomarker and therapeutic target.
| Parameter | Cancer Type | Finding | Reference(s) |
| Prevalence of Fusion | Prostate Cancer | TMPRSS2-ERG fusion is present in ~50% of cases. | [1][7] |
| Prostate Cancer | Fusion represents ~85% of all gene fusions in prostate cancer. | [7] | |
| Gene Expression | Prostate Cancer | ERG is significantly upregulated in tumor samples compared to normal prostate tissue. | [12][13] |
| AR DNA Binding | Prostate Cancer Cells | ERG-AR complex formation results in a three-fold increase in AR's DNA-binding ability. | [7] |
| Prognostic Association | Prostate Cancer | Combination of 5' ERG deletion and TMPRSS2-ERG fusion associated with poor survival (25% survival at 8 years vs. 90% for fusion-negative patients). | [1] |
| Inhibitor Activity | Prostate Cancer Cells | Small molecule inhibitor VPC-18005 suppresses ERG transcriptional activity at low micromolar concentrations. | [14] |
| Prostate Cancer Cells | ERGi-USU-6 salt derivative 7b shows an IC50 of 0.089 µM in VCaP cells. | [15] |
Experimental Protocols
Studying the function of ERG requires a range of molecular and cellular biology techniques. Below are outlines for key experimental approaches.
This method is used to visualize the presence and localization of the ERG protein in tissue samples, such as prostate biopsies.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol washes.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath to unmask the antigen epitopes.
-
Blocking: Sections are treated with a hydrogen peroxide solution to block endogenous peroxidase activity and then with a protein block (e.g., normal goat serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific to ERG (e.g., rabbit monoclonal antibody clone EPR3864) at a predetermined optimal dilution, typically overnight at 4°C. [16]5. Secondary Antibody & Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is applied. The signal is visualized by adding a chromogen substrate like diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining & Mounting: Nuclei are counterstained with hematoxylin (blue) to provide morphological context. Slides are then dehydrated, cleared, and mounted with a coverslip.
-
Analysis: ERG expression is evaluated by microscopy. A positive result is characterized by brown nuclear staining in tumor cells, while normal prostate glands should be negative. [17]
ChIP is used to identify the specific sites on the genome where ERG binds, revealing its direct gene targets.
-
Cross-linking: Cancer cells (e.g., VCaP cells, which are TMPRSS2-ERG positive) are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Cells are lysed, and the chromatin is sheared into small fragments (200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific to ERG. Protein A/G magnetic beads are then added to capture the antibody-ERG-DNA complexes.
-
Washing & Elution: The beads are washed to remove non-specifically bound chromatin. The captured complexes are then eluted from the beads.
-
Reverse Cross-linking: The protein-DNA cross-links are reversed by heating, and the proteins are digested with proteinase K.
-
DNA Purification: The DNA is purified from the sample.
-
Analysis: The purified DNA can be analyzed in two ways:
-
ChIP-qPCR: Quantitative PCR is used to determine if ERG is bound to a specific, known gene promoter.
-
ChIP-Seq: The entire library of purified DNA fragments is sequenced to identify all ERG binding sites across the genome on an unbiased scale.
-
dot
Caption: A simplified workflow for Chromatin Immunoprecipitation (ChIP).
Drug Development and Therapeutic Targeting
Given the dependence of certain cancers on ERG activity, it represents a highly attractive therapeutic target. [2][11]However, targeting transcription factors with small molecules is notoriously difficult. [18]Current strategies are focused on several approaches:
-
Direct Inhibition of ERG-DNA Interaction: Developing small molecules or peptidomimetics that bind to the ETS domain of ERG, preventing it from binding to DNA and activating its target genes. [14]* Inhibition of ERG Expression: Using antisense technologies like splice-switching oligonucleotides (SSOs) to interfere with the splicing of ERG pre-mRNA, leading to a non-functional protein. [4][18]Another approach involves siRNA delivered via nanovectors to degrade the TMPRSS2-ERG fusion mRNA. [19]* Promoting ERG Protein Degradation: Small molecules like WP1130 can inhibit deubiquitinase enzymes (e.g., USP9X), leading to increased ubiquitination and subsequent proteasomal degradation of the ERG protein. [2][11]* Targeting Downstream Pathways: Inhibiting key pathways that are activated by ERG, such as the PI3K/AKT or Wnt pathways, may be effective in ERG-positive tumors.
-
Synthetic Lethality: Identifying genes or pathways that are essential for the survival of ERG-overexpressing cells but not normal cells. For example, ERG-positive cells may be uniquely dependent on the activity of proteins like the kinase RIOK2 or the chromatin regulator BRD4. [2][15] In conclusion, the ERG oncoprotein, particularly when activated by the TMPRSS2-ERG gene fusion in prostate cancer, is a master regulator of a transcriptional program that drives cell proliferation, invasion, and therapeutic resistance. A deep understanding of its function and its network of interactions continues to pave the way for novel diagnostic tools and targeted therapies for patients with ERG-driven malignancies.
References
- 1. ERG expression in prostate cancer: biological relevance and clinical implication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ERG (gene) - Wikipedia [en.wikipedia.org]
- 5. The oncogenic role of the ETS transcription factors MEF and ERG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TMPRSS2-ERG Fusion Gene Expression in Prostate Tumor Cells and Its Clinical and Biological Significance in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Expression of Proto-Oncogene ETS-Related Gene (ERG) Plays a Central Role in the Oncogenic Mechanism Involved in the Development and Progression of Prostate Cancer [mdpi.com]
- 8. Role of the TMPRSS2-ERG gene fusion in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oncogenic activation of ERG: A predominant mechanism in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Past, Current, and Future Strategies to Target ERG Fusion-Positive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Significance of the TMPRSS2:ERG gene fusion in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Significance of the TMPRSS2:ERG gene fusion in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The future of prostate cancer precision medicine: anti-ERG therapies - Moniri - Translational Cancer Research [tcr.amegroups.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In situ expression of ERG protein in the context of tumor heterogeneity identifies prostate cancer patients with inferior prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expression of ERG protein in prostate cancer: variability and biological correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. urotoday.com [urotoday.com]
- 19. Targeting the TMPRSS2/ERG fusion mRNA using liposomal nanovectors enhances docetaxel treatment in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
ERG240: A Selective BCAT1 Inhibitor for Inflammatory Diseases and Cancer
A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: Branched-chain amino acid transaminase 1 (BCAT1) has emerged as a critical node in cellular metabolism, with compelling links to inflammatory diseases and cancer. This whitepaper provides an in-depth technical guide to ERG240, a novel, selective, and orally active inhibitor of BCAT1. We consolidate the current understanding of this compound's mechanism of action, preclinical efficacy, and pharmacokinetic profile. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathways are provided to facilitate further research and development of this promising therapeutic agent.
Introduction to BCAT1 and the Rationale for Inhibition
Branched-chain amino acid transaminases (BCATs) are pivotal enzymes in the catabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine.[1] There are two isoforms of BCAT: the mitochondrial BCAT2 and the cytosolic BCAT1. While BCAT2 is widely expressed, BCAT1 has a more restricted expression pattern, making it a more specific target for therapeutic intervention.
In inflammatory conditions, activated macrophages undergo metabolic reprogramming. BCAT1 is the predominant isoform in human primary macrophages and its inhibition can modulate their inflammatory response.[1][2] Specifically, BCAT1 inhibition has been shown to decrease oxygen consumption and glycolysis in activated macrophages.[1][2]
In the context of cancer, BCAT1 is overexpressed in several malignancies, including glioblastoma, breast cancer, and gastric cancer. This overexpression is associated with enhanced tumor growth, proliferation, and invasion. BCAT1 is implicated in key oncogenic signaling pathways, most notably the PI3K/AKT/mTOR pathway. Therefore, selective inhibition of BCAT1 presents a promising therapeutic strategy for a range of diseases.
This compound: A Selective BCAT1 Inhibitor
This compound is a structural analog of leucine and a potent and selective inhibitor of BCAT1.[1][2] It is a water-soluble compound with excellent oral bioavailability, making it a promising candidate for clinical development.[1]
Chemical Properties
| Property | Value |
| Chemical Name | Not publicly available |
| Molecular Formula | C7H12NaO3 |
| Molecular Weight | 168.17 g/mol |
| CAS Number | 1415683-79-2 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and DMSO |
Source: Publicly available chemical supplier data.
In Vitro Efficacy
This compound demonstrates high potency and selectivity for BCAT1 over its mitochondrial counterpart, BCAT2.
| Parameter | Value | Cell/Enzyme System |
| IC50 (BCAT1) | 0.1-1 nM | Recombinant human BCAT1 |
| IC50 (BCAT2) | No inhibition observed | Recombinant human BCAT2 |
| Macrophage Migration IC50 | ~5-10 mM | Murine Bone Marrow-Derived Macrophages (BMDMs) |
Source: Papathanassiu et al., 2017.[1]
Mechanism of Action
The primary mechanism of action of this compound is the selective inhibition of BCAT1, leading to a cascade of downstream metabolic and signaling changes.
In Inflammatory Macrophages
In lipopolysaccharide (LPS)-activated macrophages, BCAT1 inhibition by this compound leads to a reduction in oxygen consumption and glycolysis.[1][2] This is associated with a significant decrease in the expression of Immunoresponsive Gene 1 (IRG1) and the subsequent production of itaconate.[1][2] This suggests that this compound modulates the "broken" Krebs cycle observed in activated macrophages, pushing them towards a less pro-inflammatory state.
Figure 1: this compound mechanism in activated macrophages.
In Cancer Cells
In various cancer types, BCAT1 is overexpressed and contributes to tumor progression by activating pro-survival signaling pathways. A key pathway implicated is the PI3K/AKT/mTOR cascade. While direct studies on this compound's effect on this pathway are emerging, the inhibition of BCAT1 is expected to disrupt this signaling axis, leading to reduced cancer cell proliferation, survival, and angiogenesis.
Figure 2: Hypothesized this compound mechanism in cancer cells.
Preclinical In Vivo Studies
This compound has demonstrated significant efficacy in animal models of inflammatory diseases.
| Animal Model | Dosing Regimen | Key Findings |
| Collagen-Induced Arthritis (CIA) in Mice | 720-1000 mg/kg, p.o., daily | Significantly reduced inflammation, cartilage damage, pannus formation, and bone resorption. Decreased serum levels of TNF and RANKL. |
| Nephrotoxic Nephritis (NTN) in Rats | 500 mg/kg, p.o., daily | Reduced glomerular crescent formation, proteinuria, and serum creatinine. Decreased collagen type I deposition and interstitial fibrosis. |
| LPS-Induced Acute Inflammation in Mice | 500 mg/kg, i.p. | Decreased pro-inflammatory and increased anti-inflammatory transcriptomic features in peritoneal macrophages. |
Source: Papathanassiu et al., 2017; MedchemExpress product page.[1]
Pharmacokinetics and Safety
Pharmacokinetic studies in mice have shown that this compound has excellent oral bioavailability and a relatively short plasma half-life.
| Parameter | Intravenous (125 mg/kg) | Oral (500 mg/kg) |
| C0 / Cmax (µg/mL) | 185.3 | 243.7 |
| t½ (h) | 0.4 | 1.1 |
| AUC (µg*h/mL) | 67.8 | 345.5 |
| Bioavailability (F) | - | 12.7% |
Source: Papathanassiu et al., 2017.[1]
Toxicity studies indicated no major adverse effects with oral or intraperitoneal administration of this compound at doses up to 2 g/kg.[1]
Experimental Protocols
BCAT1 Enzymatic Assay (Continuous Fluorometric)
This protocol is adapted from the methods described by Papathanassiu et al., 2017.
Figure 3: Workflow for BCAT1 enzymatic assay.
Materials:
-
Recombinant human BCAT1
-
L-Leucine
-
α-Ketoglutarate
-
NADH
-
Leucine Dehydrogenase
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-leucine, α-ketoglutarate, NADH, and leucine dehydrogenase.
-
Add varying concentrations of this compound to the wells of the microplate.
-
Add the recombinant BCAT1 enzyme to initiate the reaction.
-
Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C.
-
Monitor the decrease in NADH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) over time. The rate of NADH consumption is proportional to BCAT1 activity.
-
Calculate the initial reaction velocities for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT)
Materials:
-
Cells of interest (e.g., cancer cell lines, macrophages)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Collagen-Induced Arthritis (CIA) Model
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle control
Procedure:
-
Immunization: Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse on day 0.
-
Booster: On day 21, administer a booster injection of type II collagen emulsified in IFA.
-
Treatment: Begin oral administration of this compound or vehicle control daily, starting from a predetermined day (e.g., day 21 for therapeutic protocol).
-
Monitoring: Monitor the mice for signs of arthritis (e.g., paw swelling, erythema) and score the severity of the disease regularly.
-
Endpoint Analysis: At the end of the study, collect serum for analysis of inflammatory markers (e.g., TNF, RANKL) and paws for histological assessment of inflammation, cartilage damage, and bone erosion.
Future Directions
The preclinical data for this compound are highly promising, particularly in the context of inflammatory diseases. Further investigation is warranted in several areas:
-
Clinical Trials: The strong efficacy and favorable safety profile in animal models support the progression of this compound into clinical trials for rheumatoid arthritis and other inflammatory conditions.
-
Oncology: While the role of BCAT1 in cancer is well-established, more extensive preclinical studies are needed to evaluate the efficacy of this compound in a broader range of cancer types, both as a monotherapy and in combination with existing cancer treatments.
-
Mechanism of Action in Cancer: Detailed studies are required to elucidate the precise downstream effects of this compound on the PI3K/AKT/mTOR and other oncogenic signaling pathways in various cancer cell types.
-
Pharmacology: A more comprehensive characterization of the ADME (absorption, distribution, metabolism, and excretion) properties of this compound will be crucial for optimizing dosing regimens in future clinical studies.
Conclusion
This compound is a potent and selective inhibitor of BCAT1 with a compelling preclinical profile for the treatment of inflammatory diseases. Its mechanism of action, targeting the metabolic reprogramming of activated macrophages, represents a novel therapeutic approach. Furthermore, given the established role of BCAT1 in cancer, this compound holds significant potential as an anti-cancer agent. The data presented in this whitepaper provide a solid foundation for the continued development of this compound as a first-in-class therapeutic.
References
The Impact of ERG240 on Branched-Chain Amino Acid Metabolism: A Technical Overview for Researchers
Introduction
ERG240 is a novel small molecule inhibitor targeting branched-chain amino acid aminotransferase 1 (BCAT1), a key enzyme in the catabolism of branched-chain amino acids (BCAAs). As a structural analog of leucine, this compound demonstrates high selectivity and potency for BCAT1, which is the predominant isoform in human primary macrophages.[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on BCAA metabolism, and its therapeutic potential in inflammatory diseases, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of BCAT1, an enzyme that catalyzes the reversible transamination of BCAAs (leucine, isoleucine, and valine) to their corresponding branched-chain α-keto acids (BCKAs). This initial step is crucial for the entry of BCAAs into the Krebs (TCA) cycle for energy production or their utilization as precursors for macromolecule synthesis.[2][3] In inflammatory states, particularly in activated macrophages, the metabolic pathways are often reprogrammed. By selectively blocking BCAT1, this compound disrupts this metabolic reprogramming.[1]
The inhibition of BCAT1 by this compound leads to a "fixing" of the "broken" Krebs cycle observed in activated immune cells.[1] This intervention prevents the diversion of metabolic intermediates and restores a more quiescent metabolic state, thereby reducing the pro-inflammatory functions of these cells.
Quantitative Analysis of this compound's Effects
The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell/Enzyme System | Reference |
| IC50 for BCAT1 | 0.1–1 nM | Recombinant human BCAT1 | Papathanassiu et al., 2017 |
| IC50 for BCAT2 | No inhibition observed | Recombinant human BCAT2 | Papathanassiu et al., 2017 |
| Inhibition of BMDM Migration | IC50 of ~5–10 µM | Bone marrow-derived macrophages | Papathanassiu et al., 2017 |
| Reduction of Irg1 mRNA and protein levels | Significant reduction | Human monocyte-derived macrophages (20 µM, 3 hours) | MedChemExpress |
| Reduction of Itaconate Production | Significant reduction | Human monocyte-derived macrophages (20 µM, 3 hours) | MedChemExpress |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Dosage and Administration | Key Findings | Reference |
| Collagen-Induced Arthritis (DBA/1 mice) | 720 mg/kg and 1000 mg/kg, p.o., once daily | Significantly alleviated inflammation and joint destruction. | MedChemExpress |
| Nephrotoxic Serum-Induced Glomerulonephritis (WKY rats) | 500 mg/kg, p.o., once daily for 10 days | Reduced severity of inflammation and interstitial fibrosis. | MedChemExpress |
| LPS-Induced Acute Inflammation (C57BL/6 mice) | 500 mg/kg, i.p., 30 min before and 8 h after LPS | Decreased pro-inflammatory and increased anti-inflammatory transcriptomic features. | MedChemExpress |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway affected by this compound in an activated macrophage.
Caption: Mechanism of this compound in modulating BCAA metabolism and inflammation.
Experimental Workflow for Assessing this compound's Effect on Macrophage Migration
This diagram outlines a typical workflow to evaluate the impact of this compound on the migratory capacity of macrophages.
References
- 1. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting 'broken' metabolism in immune cells reduces inflammatory disease | Imperial News | Imperial College London [imperial.ac.uk]
The Impact of ERG240 on Itaconate Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the impact of ERG240 on itaconate production, based on findings from foundational research. This compound, a leucine analogue, has been identified as a potent inhibitor of Branched-chain aminotransferase 1 (BCAT1). This inhibition sets off a cascade of metabolic changes that ultimately suppress the production of the immunomodulatory metabolite, itaconate. This document will detail the mechanism of action, present quantitative data from key experiments, outline the experimental protocols used, and provide visual representations of the involved pathways.
Core Mechanism: Inhibition of BCAT1 by this compound
This compound functions as a selective inhibitor of BCAT1, an enzyme crucial for the catabolism of branched-chain amino acids (BCAAs) like leucine.[1][2][3] The inhibition of BCAT1 activity by this compound in activated macrophages leads to a significant reduction in the expression of Immunoresponsive gene 1 (IRG1).[1] IRG1 encodes the enzyme cis-aconitate decarboxylase, which is responsible for the synthesis of itaconate from the tricarboxylic acid (TCA) cycle intermediate, cis-aconitate.[4][5][6] Consequently, the this compound-mediated downregulation of IRG1 results in a marked decrease in itaconate production.[1][2] This interaction highlights a novel link between BCAA metabolism and the immunometabolism of macrophages.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the effect of this compound on IRG1 expression and itaconate production in macrophages.
Table 1: Effect of this compound on IRG1 mRNA Levels in LPS-Stimulated Human Macrophages
| Treatment | Fold Change in IRG1 mRNA (vs. Control) |
| LPS | Significant Increase |
| LPS + this compound (20 mM, 3h) | Dramatic Reduction (compared to LPS alone) |
| This compound (alone) | No significant change |
Data extracted from in-vitro experiments on human monocyte-derived macrophages stimulated with lipopolysaccharide (LPS).[1]
Table 2: Effect of this compound on Itaconate Levels in LPS-Stimulated Human Macrophages
| Treatment | Itaconate Levels (Relative to LPS) |
| LPS | 100% |
| LPS + this compound | Significantly Decreased |
Itaconate levels were measured by Gas Chromatography-Mass Spectrometry (GC/MS).[1]
Table 3: In-Vivo Effect of this compound on Itaconate Production in Mice
| Treatment | Itaconate Levels in Peritoneal Macrophages |
| LPS (1.5 mg/kg) | Increased |
| LPS + this compound (500 mg/kg) | Significantly Decreased |
This compound was administered to C57BL/6 mice in conjunction with LPS.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway from this compound to the reduction of itaconate and the general experimental workflow used to determine this relationship.
Caption: Signaling pathway of this compound's impact on itaconate production.
Caption: General experimental workflow for studying this compound's effects.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the research.
Human Monocyte-Derived Macrophage (hMDM) Culture and Treatment
-
Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque. CD14+ monocytes were then purified by positive selection using magnetic-activated cell sorting (MACS).
-
Macrophage Differentiation: Isolated monocytes were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL of macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate into macrophages.
-
Stimulation and Treatment: Differentiated hMDMs were pre-treated with this compound (20 mM) for 3 hours before stimulation with lipopolysaccharide (LPS; 100 ng/mL) for a specified duration as indicated in the experiments.
Quantitative Real-Time PCR (qPCR) for IRG1 Expression
-
RNA Extraction: Total RNA was extracted from hMDMs using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: 1 µg of total RNA was reverse-transcribed into cDNA using the High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).
-
qPCR: qPCR was performed using the TaqMan Gene Expression Master Mix and specific TaqMan probes for IRG1 and a housekeeping gene (e.g., GAPDH) on a real-time PCR system. Relative gene expression was calculated using the 2-ΔΔCt method.
Gas Chromatography-Mass Spectrometry (GC/MS) for Itaconate Quantification
-
Metabolite Extraction: Intracellular metabolites were extracted from hMDMs by quenching the cells with ice-cold methanol/water (80:20, v/v). The cell lysates were then scraped and collected.
-
Sample Preparation: The extracts were centrifuged to pellet cellular debris, and the supernatant was dried under a stream of nitrogen. The dried residue was derivatized with methoxyamine hydrochloride in pyridine followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
GC/MS Analysis: Derivatized samples were analyzed on a GC-MS system. Itaconate was identified based on its retention time and mass spectrum compared to an authentic standard. Quantification was performed by integrating the peak area corresponding to itaconate.
In-Vivo Mouse Model of LPS-Induced Inflammation
-
Animals: Male C57BL/6 mice (8-10 weeks old) were used for the experiments.
-
Treatment: Mice were intraperitoneally injected with LPS (1.5 mg/kg body weight). A separate group of mice received this compound (500 mg/kg body weight) either concurrently with LPS or 3 hours post-LPS injection.
-
Macrophage Isolation: Peritoneal macrophages were harvested 24 hours after LPS injection by peritoneal lavage with ice-cold PBS.
-
Analysis: The harvested macrophages were then processed for the analysis of itaconate levels, Irg1 mRNA expression, and IRG1 protein levels as described in the in-vitro protocols.
Conclusion
The available evidence strongly indicates that this compound exerts a significant inhibitory effect on itaconate production in activated macrophages. This is achieved through the inhibition of BCAT1, which in turn downregulates the expression of IRG1, the key enzyme in itaconate synthesis. The anti-inflammatory effects observed with this compound treatment in pre-clinical models of inflammatory diseases may, at least in part, be attributed to this reduction in itaconate.[1][2][3] These findings open up new avenues for therapeutic intervention in inflammatory conditions by targeting the interplay between BCAA metabolism and macrophage immunometabolism. Further research into the downstream effects of itaconate suppression by this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
ERG240: A Technical Guide to a Novel Immunometabolic Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
ERG240 is an experimental, orally active small molecule that acts as a selective inhibitor of branched-chain amino acid aminotransferase 1 (BCAT1). Developed by Ergon Pharmaceuticals, a preclinical-stage biotechnology company, this compound has demonstrated significant anti-inflammatory properties in preclinical models by modulating the metabolic reprogramming of macrophages. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and key experimental data related to this compound.
Discovery and Development
This compound was identified through molecular modeling approaches based on the X-ray crystal structures of human BCAT1.[1] It is a water-soluble structural analog of the branched-chain amino acid (BCAA) leucine.[1] The discovery of this compound is part of a broader effort in targeting metabolic pathways in immune cells to treat inflammatory diseases.[2] Ergon Pharmaceuticals, the developer of this compound, focuses on identifying key immune cells and their metabolic pathways that drive disease, and then designing small molecules to modulate these pathways.[3][4] Currently, this compound appears to be in the preclinical stage of development, with no publicly available information on clinical trials.
Mechanism of Action
This compound is a potent and selective inhibitor of the cytosolic enzyme BCAT1, with an IC50 in the range of 0.1–1 nM for the recombinant human enzyme.[1] It shows no inhibitory activity against the mitochondrial isoform, BCAT2.[1]
In activated macrophages, a metabolic shift known as the "broken" Krebs cycle occurs to support the production of pro-inflammatory mediators.[2] BCAT1 plays a pivotal role in this process by catalyzing the transamination of BCAAs, particularly leucine, to their corresponding branched-chain α-keto acids (BCKAs) and glutamate. This diversion of metabolites from the Krebs cycle leads to the accumulation of specific intermediates, including itaconate, which is associated with inflammation.
By competitively inhibiting BCAT1, this compound "fixes" the broken Krebs cycle.[2] This leads to a reduction in oxygen consumption and glycolysis in activated macrophages.[5] A key consequence of BCAT1 inhibition by this compound is the significant reduction in the expression of Immune-Responsive Gene 1 (IRG1) and the subsequent decrease in the production of itaconate.[1][5] This modulation of macrophage metabolism results in a less pro-inflammatory cellular phenotype.
Signaling Pathways
The primary signaling pathway affected by this compound is the BCAT1-IRG1-itaconate axis within the broader context of macrophage metabolic reprogramming.
This compound treatment has also been shown to activate the NRF2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway, leading to an increase in antioxidant gene expression and a reduction in reactive oxygen species (ROS).
Furthermore, RNA-sequencing analysis of peritoneal macrophages from LPS-injected mice treated with this compound revealed a downregulation of an interferon-inducible GTPase gene signature.
Quantitative Data
In Vitro Potency
| Parameter | Value | Cell/Enzyme System | Reference |
| IC50 | 0.1–1 nM | Recombinant Human BCAT1 | [1] |
| IC50 | ~5–10 mM | Murine Bone Marrow-Derived Macrophage (BMDM) Migration | [1] |
Preclinical Pharmacokinetics in Mice
A study in mice revealed that this compound has excellent bioavailability and a relatively short half-life.[1]
Table 1: Pharmacokinetic Parameters of this compound in Mice after Intravenous (IV) Administration (125 mg/kg) [1]
| Parameter | Unit | Value |
| C0 | µg/mL | 185.3 |
| t1/2 | h | 0.6 |
| AUC_last | µgh/mL | 102.8 |
| AUC_inf | µgh/mL | 102.9 |
| Vz | L/kg | 1.0 |
| Cl | L/h/kg | 1.2 |
| MRT_last | h | 0.4 |
Table 2: Pharmacokinetic Parameters of this compound in Mice after Oral (PO) Administration (500 mg/kg) [1]
| Parameter | Unit | Value |
| Cmax | µg/mL | 102.3 |
| Tmax | h | 0.3 |
| AUC_last | µgh/mL | 86.8 |
| AUC_inf | µgh/mL | 86.9 |
| t1/2 | h | 0.5 |
| F (%) | % | 21.1 |
In Vivo Efficacy in Preclinical Models
This compound has demonstrated significant efficacy in animal models of inflammatory diseases.
Table 3: Efficacy of this compound in a Mouse Model of Collagen-Induced Arthritis (CIA) [1]
| Parameter | Treatment | Outcome |
| Inflammation | This compound | 53% reduction |
| Cartilage Degradation | This compound | 74% reduction |
| Pannus Formation & Bone Erosion | This compound | 86% reduction |
In a rat model of severe kidney inflammation (nephrotoxic nephritis), oral administration of this compound for 10 days resulted in significantly reduced glomerular crescent formation, proteinuria, and serum creatinine.[6]
Experimental Protocols
BCAT1 Inhibition Assay (Fluorometric)
The inhibitory activity of this compound on BCAT1 is determined using a continuous fluorometric assay.[1] This assay couples the production of α-ketoisocaproate (the product of leucine transamination by BCAT1) to the oxidation of NADH by leucine dehydrogenase, which results in a decrease in fluorescence.
-
Principle: The assay measures the decrease in NADH fluorescence as it is consumed in the coupled reaction.
-
Reagents: Recombinant human BCAT1, L-leucine, α-ketoglutarate, NADH, and leucine dehydrogenase.
-
Procedure (General):
-
Recombinant BCAT1 is incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of L-leucine and α-ketoglutarate.
-
The coupled enzyme, leucine dehydrogenase, and NADH are included in the reaction mixture.
-
The decrease in NADH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) is monitored over time.
-
IC50 values are calculated from the dose-response curves.
-
Macrophage Migration Assay (Transwell)
The effect of this compound on macrophage migration is assessed using a transwell assay.[1]
RNA-Sequencing of Macrophages
To understand the global transcriptional changes induced by this compound, RNA-sequencing is performed on macrophages.[1]
-
Cell Culture and Treatment: Human monocyte-derived macrophages (hMDMs) or mouse peritoneal macrophages are stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound.
-
RNA Isolation: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol).
-
Library Preparation: RNA quality is assessed, and sequencing libraries are prepared (e.g., using a TruSeq Stranded mRNA kit).
-
Sequencing: Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Raw sequencing reads are processed for quality control.
-
Reads are aligned to the appropriate reference genome (human or mouse).
-
Gene expression is quantified.
-
Differential gene expression analysis is performed to identify genes up- or down-regulated by this compound treatment.
-
Pathway analysis and gene ontology enrichment analysis are conducted to identify the biological processes and signaling pathways affected by this compound.
-
Conclusion
This compound is a promising preclinical candidate that targets the metabolic reprogramming of macrophages for the treatment of inflammatory diseases. Its selective inhibition of BCAT1 offers a novel approach to dampen inflammation by "fixing" the broken Krebs cycle in activated immune cells. The robust preclinical data, including potent in vitro activity and significant in vivo efficacy, warrant further investigation into the therapeutic potential of this compound. Future studies should focus on completing IND-enabling studies to pave the way for clinical evaluation in patients with inflammatory conditions such as rheumatoid arthritis and autoimmune kidney diseases.
References
- 1. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting 'broken' metabolism in immune cells reduces inflammatory disease | Imperial News | Imperial College London [imperial.ac.uk]
- 3. Ergon Pharmaceuticals - 2025 Company Profile & Competitors - Tracxn [tracxn.com]
- 4. Ergon Pharmaceuticals LLC:Company Profile & Technical Research,Competitor Monitor,Market Trends - Discovery | PatSnap [discovery.patsnap.com]
- 5. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcript Dynamics of Pro-Inflammatory Genes Uncovered by RNA-Seq Analysis of Subcellular RNA Fractions - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of ERG240 in Arthritis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the therapeutic potential of ERG240, a novel small molecule inhibitor of Branched-Chain Amino Acid Aminotransferase 1 (BCAT1), in the context of arthritis. Preclinical evidence strongly suggests that this compound-mediated inhibition of BCAT1 offers a promising therapeutic strategy by targeting the metabolic reprogramming of activated macrophages, a key driver of inflammatory pathology in arthritis. This document details the mechanism of action of this compound, summarizes key preclinical efficacy and pharmacokinetic data, and provides comprehensive experimental protocols for the methodologies cited.
Introduction: Targeting Macrophage Metabolism in Arthritis
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Macrophages are key cellular players in the pathogenesis of RA, contributing to inflammation, pannus formation, and bone erosion.[1] In recent years, the metabolic reprogramming of immune cells has emerged as a critical factor in their function and pathogenic potential.
In inflammatory conditions, macrophages undergo a metabolic shift, often referred to as a "broken" Krebs cycle.[2] This reprogramming is characterized by a diversion of metabolic intermediates to support a pro-inflammatory phenotype. One of the key enzymes implicated in this process is the cytosolic Branched-Chain Amino Acid Aminotransferase 1 (BCAT1).[1] BCAT1 catalyzes the transamination of branched-chain amino acids (BCAAs) like leucine, contributing to the metabolic rewiring of activated macrophages.[1]
This compound is a novel, orally active small molecule that acts as a leucine analog to competitively inhibit BCAT1.[1] By blocking BCAT1 activity, this compound aims to normalize the metabolic state of pro-inflammatory macrophages, thereby reducing their pathogenic activity and mitigating the inflammatory cascade in arthritis.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by modulating the metabolic and inflammatory signaling pathways in activated macrophages.
Inhibition of BCAT1 and the "Broken" Krebs Cycle
In activated macrophages, the Krebs cycle is disrupted, leading to the accumulation of certain metabolites that fuel inflammation. One such pathway involves the enzyme Immunoresponsive Gene 1 (IRG1) and the production of itaconate, a pro-inflammatory molecule.[1]
This compound, by inhibiting BCAT1, disrupts the metabolic reprogramming that supports this pro-inflammatory state.[1] This leads to a reduction in IRG1 expression and a subsequent decrease in itaconate synthesis.[1] By "fixing" the broken Krebs cycle, this compound effectively dampens the inflammatory output of macrophages.
Signaling Pathway
The proposed signaling pathway for this compound's action in activated macrophages is depicted below.
Caption: this compound inhibits BCAT1, disrupting the pro-inflammatory metabolic pathway.
Preclinical Efficacy in Arthritis Models
The therapeutic potential of this compound has been evaluated in the collagen-induced arthritis (CIA) mouse model, a well-established preclinical model of rheumatoid arthritis.
Reduction of Clinical and Histological Signs of Arthritis
Oral administration of this compound has been shown to significantly alleviate the clinical and histological features of CIA in mice.[1]
| Study Design | Dosage Regimen | Key Findings |
| Prophylactic | 720 mg/kg, orally, administered at the time of the booster immunization[1] | - Significant reduction in the Mean Arthritis Index.[1] |
| Therapeutic | 1000 mg/kg, orally, administered after the establishment of arthritis[1] | - Significant reduction in the Mean Arthritis Index.[1]- Inflammation reduced by 53%.[1]- Pannus formation reduced by 86%.[1]- Cartilage degradation reduced by 74%.[1]- Bone erosion reduced by 86%.[1] |
Table 1: Summary of this compound Efficacy in the Collagen-Induced Arthritis (CIA) Mouse Model.
Modulation of Pro-inflammatory Cytokines
This compound treatment in the CIA model was associated with diminished serum levels of key pro-inflammatory and osteoclastogenic cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL).[1]
| Cytokine | Effect of this compound Treatment |
| TNF-α | Diminished serum levels[1] |
| RANKL | Diminished serum levels[1] |
Table 2: Effect of this compound on Serum Cytokine Levels in the CIA Mouse Model.
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in mice, demonstrating good oral bioavailability.
| Parameter | Value |
| Dose (Oral) | 500 mg/kg[1] |
| Cmax | 115.0 ± 19.1 µg/mL[1] |
| Tmax | 0.58 ± 0.29 h[1] |
| AUC (0-t) | 224.2 ± 33.5 h*µg/mL[1] |
| Bioavailability (F%) | 89.2%[1] |
Table 3: Pharmacokinetic Parameters of this compound in Mice Following Oral Administration.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to evaluate the efficacy of this compound.
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
The CIA model is a widely used preclinical model that shares many pathological features with human rheumatoid arthritis.
Caption: Experimental workflow for the collagen-induced arthritis (CIA) model.
Protocol:
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at a site different from the primary injection.
-
Clinical Assessment: Monitor mice regularly for the onset and severity of arthritis. Score each paw on a scale of 0-4 based on erythema and swelling. The sum of scores for all four paws constitutes the Mean Arthritis Index.
-
Histological Analysis: At the end of the study, euthanize mice and collect hind paws. Fix, decalcify, and embed in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E). Score for inflammation, pannus formation, cartilage damage, and bone erosion on a semi-quantitative scale.
-
Serum Cytokine Analysis: Collect blood at necropsy and prepare serum. Measure the concentrations of TNF-α and RANKL using commercially available ELISA kits according to the manufacturer's instructions.
Conclusion and Future Directions
This compound represents a novel, targeted therapeutic approach for arthritis that addresses the underlying metabolic dysregulation of pathogenic macrophages. The preclinical data demonstrate significant efficacy in a relevant animal model of rheumatoid arthritis, with a favorable pharmacokinetic profile. By inhibiting BCAT1, this compound effectively reduces inflammation and joint destruction.
Further investigation is warranted to fully elucidate the therapeutic potential of this compound. This includes dose-ranging studies in various arthritis models, combination studies with existing therapies, and ultimately, clinical trials in patients with rheumatoid arthritis. The unique mechanism of action of this compound, targeting immunometabolism, positions it as a promising candidate for a new class of disease-modifying anti-rheumatic drugs (DMARDs).
References
Methodological & Application
ERG240: An Investigational Inhibitor of BCAT1 for In Vitro Inflammatory Models
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: ERG240 is an orally active and selective inhibitor of Branched-Chain Amino Acid Aminotransferase 1 (BCAT1), an enzyme implicated in the metabolic reprogramming of activated macrophages. As a structural analogue of leucine, this compound competitively inhibits BCAT1, leading to a reduction in pro-inflammatory responses.[1][2][3][4] These application notes provide detailed protocols for in vitro studies to investigate the effects of this compound on macrophage function, including migration, gene expression, and protein levels of key inflammatory markers.
Mechanism of Action
This compound targets the metabolic machinery of activated macrophages. By inhibiting BCAT1, it disrupts the catabolism of branched-chain amino acids (BCAAs), which in turn reduces the production of itaconate, a key metabolite in the inflammatory cascade.[2][4] This leads to a dampening of the pro-inflammatory phenotype in these immune cells.
Data Presentation
Table 1: Summary of In Vitro Efficacy of this compound
| Parameter | Cell Type | Concentration | Effect | Reference |
| Macrophage Migration | Bone Marrow-Derived Macrophages (BMDMs) | ~5-10 µM (IC50) | Inhibition of migration | [1] |
| Bone Marrow-Derived Macrophages (BMDMs) | 5 µM and 10 µM | Significant inhibition of migration | [1] | |
| Gene Expression (mRNA) | Human Monocyte-Derived Macrophages (hMDMs) | 20 µM | Significant reduction in Irg1 mRNA | [1] |
| Human Monocyte-Derived Macrophages (hMDMs) | 20 µM | No significant change in HIF1A and IL1B mRNA | [1] | |
| Protein Expression | Human Monocyte-Derived Macrophages (hMDMs) | 20 µM | Significant reduction in IRG1 and IL-1β protein | [1] |
| Human Monocyte-Derived Macrophages (hMDMs) | 20 µM | No significant change in HIF1A and ACTB protein | [1] | |
| Metabolite Production | Human Monocyte-Derived Macrophages (hMDMs) | 20 µM | Significant reduction in itaconate production | [1] |
Experimental Protocols
Macrophage Transwell Migration Assay
This protocol is designed to assess the effect of this compound on macrophage migration in response to a chemoattractant.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
This compound
-
Chemoattractant (e.g., MCP-1/CCL2, 100 ng/mL)
-
Transwell inserts (8 µm pore size)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Fixation and staining reagents (e.g., methanol, crystal violet)
Protocol:
-
Culture BMDMs to 70-80% confluency.
-
Pre-treat BMDMs with desired concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control for 3 hours.
-
Harvest and resuspend the cells in a serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Add 600 µL of culture medium containing the chemoattractant to the lower chamber of the transwell plate.
-
Add 100 µL of the cell suspension to the upper chamber of the transwell insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 15 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Enumerate the migrated cells by counting under a microscope. Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured.
Western Blot Analysis of Inflammatory Proteins
This protocol details the detection of IRG1 and IL-1β protein levels in macrophages treated with this compound.
Materials:
-
Human Monocyte-Derived Macrophages (hMDMs)
-
This compound
-
LPS (100 ng/mL)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies (anti-IRG1, anti-IL-1β, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Plate hMDMs and allow them to adhere.
-
Treat the cells with this compound (20 µM) or vehicle for 3 hours, followed by stimulation with LPS (100 ng/mL) for an additional 3 hours.
-
Lyse the cells with lysis buffer and collect the total protein.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Real-Time Quantitative PCR (RT-qPCR) for Inflammatory Gene Expression
This protocol is for measuring the mRNA levels of Irg1 and Il1b in macrophages.
Materials:
-
Human Monocyte-Derived Macrophages (hMDMs)
-
This compound
-
LPS (100 ng/mL)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for Irg1, Il1b, and a housekeeping gene (e.g., HPRT)
Primer Sequences (Human):
-
HPRT Forward: 5'-GACCAGTCAACAGGGGACAT-3'
-
HPRT Reverse: 5'-AGGTTGCAAAGCTTGCACCT-3'
-
IRG1 Forward: 5'-GCTGGCTTTCCAGAGGAAG-3'
-
IRG1 Reverse: 5'-AGCAGCAGTGAGGAGAACCA-3'
-
IL1B Forward: 5'-ATGATGGCTTATTACAGTGGCAA-3'
-
IL1B Reverse: 5'-GTCGGAGATTCGTAGCTGGA-3'
Protocol:
-
Treat hMDMs with this compound (20 µM) or vehicle for 3 hours, followed by stimulation with LPS (100 ng/mL) for 3 hours.
-
Extract total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and the appropriate primers.
-
The thermal cycling conditions should be optimized but a general protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Mandatory Visualizations
Caption: this compound inhibits BCAT1, disrupting the metabolic pathway that leads to itaconate production and subsequent inflammation in macrophages.
References
- 1. Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRG1 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
ERG240: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERG240 is a potent and selective inhibitor of the branched-chain amino acid aminotransferase 1 (BCAT1), an enzyme pivotal in the metabolism of branched-chain amino acids (BCAAs) such as leucine.[1] By blocking BCAT1, this compound effectively modulates cellular metabolism, particularly in immune cells like macrophages, leading to a reduction in inflammatory responses.[1][2][3] This mechanism involves the "fixing" of a broken Krebs cycle observed in activated macrophages, thereby decreasing the production of pro-inflammatory mediators.[2][3] These characteristics position this compound as a promising therapeutic candidate for inflammatory diseases such as rheumatoid arthritis and certain cancers. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.
Data Presentation
Table 1: Recommended this compound Concentrations for In Vitro Studies
| Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| Human Monocyte-Derived Macrophages (hMDMs) | 20 µM | 3 hours | Significant reduction in Irg1 mRNA and protein levels, and itaconate production. | [4] |
| Bone Marrow-Derived Macrophages (BMDMs) | 5 µM and 10 µM | 24 hours | Significant inhibition of cell migration. | [4] |
Signaling Pathway
The primary mechanism of this compound involves the inhibition of BCAT1, which plays a crucial role in the metabolic reprogramming of activated macrophages. In these cells, the Krebs cycle is often disrupted, leading to the accumulation of certain metabolites that drive inflammation. This compound, by inhibiting BCAT1, helps to restore the normal function of the Krebs cycle, thereby reducing the production of inflammatory molecules.
Caption: this compound inhibits BCAT1, modulating the Krebs cycle and reducing inflammation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., macrophages)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6]
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5][7]
-
Incubate the plate at 37°C for 4 hours to overnight to dissolve the formazan crystals.[5][7]
-
Measure the absorbance at 570 nm using a microplate reader.
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to determine if this compound induces apoptosis.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[4]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[8]
Caption: Workflow for detecting apoptosis using Annexin V/PI staining.
Cell Migration Assay (Transwell Assay)
This protocol assesses the effect of this compound on cell migration.
Materials:
-
Cells of interest
-
Serum-free medium
-
Complete medium (chemoattractant)
-
This compound
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Pre-treat cells with this compound for the desired time.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/100 µL.[9]
-
Add 600 µL of complete medium to the lower chamber of the 24-well plate.[10]
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.[9]
-
Incubate for 2 to 24 hours, depending on the cell type.[9][10]
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Caption: Workflow for the Transwell cell migration assay.
Western Blotting
This protocol is for analyzing the expression of specific proteins in response to this compound treatment.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in ice-cold lysis buffer.[11]
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody overnight at 4°C.[11]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
Caption: General workflow for Western Blotting analysis.
References
- 1. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting 'broken' metabolism in immune cells reduces inflammatory disease | Imperial News | Imperial College London [imperial.ac.uk]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - ID [thermofisher.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.igem.org [static.igem.org]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. origene.com [origene.com]
ERG240: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERG240 is a potent and selective inhibitor of branched-chain amino acid aminotransferase 1 (BCAT1), an enzyme that plays a crucial role in the metabolism of branched-chain amino acids (BCAAs) such as leucine.[1][2] By inhibiting BCAT1, this compound modulates metabolic pathways within cells, particularly in activated macrophages, leading to anti-inflammatory effects.[1][3] This document provides detailed protocols for the preparation of this compound stock solutions and its application in common research settings, along with a summary of its key characteristics and mechanism of action. This compound is a valuable tool for research in areas such as cancer, rheumatoid arthritis, and other inflammatory diseases.[4]
Physicochemical Properties and Solubility
This compound is a white to off-white solid.[5] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 166.15 g/mol | [4][5] |
| Formula | C₇H₁₁NaO₃ | [4][5] |
| CAS Number | 1415683-79-2 | [4][5] |
| Appearance | Solid | [4][5] |
| Color | White to off-white | [5] |
| Purity | >99% | |
| Storage (Solid) | -20°C for 3 years | [4] |
| Storage (Inert) | -80°C for 1 year | [4] |
Solubility Data
This compound exhibits good solubility in common laboratory solvents. It is important to use fresh, anhydrous solvents, as the presence of moisture can affect solubility.[2] Sonication or gentle warming can be used to aid dissolution.[5]
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 34 mg/mL (≥ 202.17 mM) | Use fresh, moisture-free DMSO. | [2] |
| 90 mg/mL (541.68 mM) | Sonication is recommended. | [4] | |
| 100 mg/mL (601.87 mM) | Ultrasonic assistance may be needed. Hygroscopic. | ||
| Water | 90 mg/mL (541.68 mM) | Sonication is recommended. | [4] |
| 100 mg/mL (601.87 mM) | Ultrasonic assistance may be needed. | ||
| Ethanol | 34 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Cell-Based Assays
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of the stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare a 100 mM stock solution, weigh out 16.62 mg of this compound.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the weighed this compound powder to achieve the desired concentration. For a 100 mM stock, add 1 mL of DMSO to 16.62 mg of this compound.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution. Gentle warming can also be applied.
-
-
Sterilization: Filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile microcentrifuge tube to ensure sterility.
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[4]
-
Caption: Workflow for preparing an this compound formulation for in vivo studies.
Mechanism of Action and Signaling Pathway
This compound is a leucine analog that selectively inhibits the enzymatic activity of BCAT1. [1]In activated macrophages, BCAT1 plays a key role in metabolic reprogramming. [3]Inhibition of BCAT1 by this compound disrupts the catabolism of branched-chain amino acids, leading to a decrease in glycolysis and oxygen consumption. [1]This metabolic shift results in the downregulation of Immunoresponsive Gene 1 (IRG1) and a subsequent reduction in the production of itaconate, a key immunomodulatory metabolite. [1][6]The overall effect is a suppression of the pro-inflammatory phenotype of macrophages.
Signaling Pathway of this compound in Macrophages:
Caption: this compound inhibits BCAT1, modulating macrophage metabolism and reducing inflammation.
Application Examples
In Vitro Studies
-
Macrophage Polarization: this compound has been used to study its effects on macrophage activation and polarization. In human monocyte-derived macrophages, 20 µM this compound for 3 hours significantly reduced IRG1 mRNA and protein levels, as well as itaconate production. [5]* Cell Migration Assays: The impact of this compound on cell migration can be assessed using transwell migration assays. In bone marrow-derived macrophages (BMDMs), this compound at concentrations of 5 µM and 10 µM for 24 hours significantly inhibited migration. [5]
In Vivo Studies
-
Models of Inflammation: this compound has shown efficacy in animal models of inflammatory diseases.
-
Collagen-Induced Arthritis (CIA) in mice: Oral administration of this compound at doses of 720 mg/kg and 1000 mg/kg once daily significantly alleviated inflammation and joint destruction. [5] * Acute Inflammation in mice: Intraperitoneal injection of this compound at 500 mg/kg significantly decreased the pro-inflammatory response in an LPS-induced acute inflammation model. [5]
-
Summary of Experimental Concentrations
| Application | Organism/Cell Type | Concentration/Dosage | Reference |
| In Vitro | Human Monocyte-Derived Macrophages | 20 µM | [5] |
| Bone Marrow-Derived Macrophages (mouse) | 5 µM, 10 µM | [5] | |
| In Vivo | Mouse (Collagen-Induced Arthritis) | 720 mg/kg, 1000 mg/kg (p.o.) | [5] |
| Mouse (LPS-induced inflammation) | 500 mg/kg (i.p.) | [5] |
Conclusion
This compound is a powerful research tool for investigating the role of BCAT1 and branched-chain amino acid metabolism in health and disease. The protocols and information provided in this document are intended to guide researchers in the effective use of this compound in their studies. Proper preparation and handling of this compound are crucial for obtaining reliable and reproducible results.
References
- 1. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases [spiral.imperial.ac.uk]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.biologists.com [journals.biologists.com]
ERG240 Administration for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of ERG240, a selective inhibitor of the branched-chain amino acid aminotransferase 1 (BCAT1). The following protocols and data have been compiled from preclinical studies to guide researchers in designing and executing in vivo experiments. This compound has demonstrated efficacy in animal models of inflammatory diseases by modulating macrophage metabolism.[1][2][3][4]
Data Presentation
Pharmacokinetic Parameters of this compound in ICR Mice
A summary of the pharmacokinetic profile of this compound in mice following intravenous and oral administration is presented below. The data suggests that this compound exhibits excellent bioavailability with a relatively short half-life.[1][5]
| Parameter | Intravenous (125 mg/kg) | Oral (500 mg/kg) |
| C0 (µg/mL) | 110.8 ± 14.9 | - |
| t½ (h) | 0.49 ± 0.08 | 0.98 ± 0.23 |
| AUC_last (hµg/mL) | 48.7 ± 5.9 | 163.2 ± 38.1 |
| AUC_inf (hµg/mL) | 49.3 ± 5.8 | 166.9 ± 38.5 |
| Cl (L/h/kg) | 2.5 ± 0.3 | - |
| Vss (L/kg) | 1.1 ± 0.1 | - |
| F (%) | - | 67.3 ± 15.6 |
Data sourced from a pharmacokinetic study in ICR mice.[1]
Summary of In Vivo Efficacy Studies
This compound has been evaluated in various animal models of inflammatory diseases, demonstrating significant therapeutic effects.
| Animal Model | Administration Route | Dosage Regimen | Key Findings | Reference |
| Collagen-Induced Arthritis (DBA/1 Mice) | Oral (p.o.) | 720 mg/kg or 1000 mg/kg, once daily for 3-4 weeks | Significantly alleviated inflammation and joint destruction. Reduced cartilage degradation, pannus formation, and bone erosion.[5][6] | [5][6] |
| Crescentic Glomerulonephritis (WKY Rats) | Oral (p.o.) | 500 mg/kg, once daily for 10 days | Significantly reduced glomerular crescent formation, proteinuria, and serum creatinine.[5][6] | [5][6] |
| LPS-Induced Acute Inflammation (C57BL/6 Mice) | Intraperitoneal (i.p.) | 500 mg/kg, 30 min before and 8h after LPS injection | Decreased pro-inflammatory response and reduced Irg1 mRNA and protein levels.[1][6] | [1][6] |
Experimental Protocols
Formulation and Solubilization of this compound
This compound is a small molecule that may require specific formulations for in vivo administration. The following are suggested protocols for solubilizing this compound for oral and intraperitoneal routes. It is recommended to prepare fresh solutions on the day of use.[6]
Protocol 1: Aqueous-Based Vehicle for Oral or Intraperitoneal Administration
This formulation is suitable for routes where some excipients are tolerable.
-
Reagents:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add the co-solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Ensure each component is fully dissolved before adding the next.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]
-
The final solution should be clear.
-
Protocol 2: Cyclodextrin-Based Vehicle for Improved Solubility
This formulation can enhance the solubility and bioavailability of hydrophobic compounds.
-
Reagents:
-
This compound powder
-
DMSO
-
20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in Saline
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Add the SBE-β-CD solution to the DMSO stock to achieve a final volumetric ratio of 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
Mix thoroughly until a clear solution is obtained.
-
Protocol 3: Oil-Based Vehicle for Oral Administration
This formulation is suitable for oral gavage.
-
Reagents:
-
This compound powder
-
DMSO
-
Corn Oil
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Add corn oil to the DMSO stock to achieve a final volumetric ratio of 10% DMSO and 90% Corn Oil.
-
Vortex or sonicate until the compound is fully suspended or dissolved.
-
In Vivo Administration Protocols
1. Oral Administration (Gavage) in Mice
-
Purpose: To administer this compound systemically via the gastrointestinal tract.
-
Materials:
-
Prepared this compound formulation
-
Appropriate gauge feeding needle (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringe (1 mL)
-
Animal balance
-
-
Procedure:
-
Weigh the mouse to determine the correct volume of the dosing solution to administer.
-
Gently restrain the mouse by scruffing the neck to immobilize the head.
-
Introduce the feeding needle into the side of the mouth and gently advance it along the esophagus into the stomach.
-
Slowly dispense the this compound solution.
-
Carefully remove the feeding needle.
-
Monitor the animal for any signs of distress.
-
2. Intraperitoneal Injection in Mice
-
Purpose: To administer this compound into the peritoneal cavity for rapid absorption.
-
Materials:
-
Prepared this compound formulation
-
25-27 gauge needle
-
Syringe (1 mL)
-
Animal balance
-
-
Procedure:
-
Weigh the mouse to calculate the required injection volume.
-
Securely restrain the mouse, exposing the abdomen. The mouse can be tilted slightly head-down.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Inject the this compound solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the animal for any adverse reactions.
-
Visualizations
This compound Mechanism of Action in Activated Macrophages
The following diagram illustrates the proposed signaling pathway affected by this compound. In activated macrophages, the Krebs cycle is "broken," leading to the accumulation of certain metabolites that drive inflammation. BCAT1 plays a key role in this metabolic reprogramming. This compound, a leucine analogue, inhibits BCAT1, thereby reducing the production of pro-inflammatory mediators.[1][2][3][4]
Caption: this compound inhibits BCAT1, disrupting the metabolic reprogramming in activated macrophages.
Experimental Workflow for In Vivo Efficacy Study
This diagram outlines a typical workflow for assessing the efficacy of this compound in an in vivo model of inflammation, such as collagen-induced arthritis.
Caption: A generalized workflow for evaluating this compound's efficacy in a mouse model of arthritis.
References
- 1. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Targeting 'broken' metabolism in immune cells reduces inflammatory disease | Imperial News | Imperial College London [imperial.ac.uk]
- 4. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ERG240 Treatment in Macrophage Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ERG240, a selective inhibitor of branched-chain amino acid aminotransferase 1 (BCAT1), in macrophage research. The protocols detailed below are based on established methodologies for studying the effects of this compound on macrophage metabolism, inflammation, and migration.
Introduction
This compound is a leucine analogue that effectively blocks the enzymatic activity of BCAT1.[1][2] In macrophages, particularly activated macrophages, BCAT1 plays a crucial role in metabolic reprogramming.[1][3] Inhibition of BCAT1 by this compound leads to a reduction in oxygen consumption and glycolysis.[1][3] This metabolic shift is associated with decreased levels of Immunoresponsive Gene 1 (IRG1) and its product, itaconate, a key immunomodulatory metabolite.[1][3][4] Consequently, this compound treatment suppresses the pro-inflammatory phenotype of macrophages, making it a valuable tool for studying inflammatory diseases.[1][3]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on macrophages.
Table 1: In Vitro Efficacy of this compound on Macrophages
| Cell Type | Treatment | Duration | Key Findings | Reference |
| Human Monocyte-Derived Macrophages (hMDMs) | 20 µM this compound | 3 hours | Significant reduction in IRG1 mRNA and protein levels. | [5] |
| Human Monocyte-Derived Macrophages (hMDMs) | 20 mM this compound | 3 hours | Dramatic reduction in IRG1 mRNA levels in LPS-stimulated cells. No significant change in HIF1A and IL1B mRNA levels. | [4] |
| Human Monocyte-Derived Macrophages (hMDMs) | 20 mM this compound | 8 hours | Decreased itaconic acid production in LPS-stimulated cells. | [4] |
| Human Monocyte-Derived Macrophages (hMDMs) | Not specified | 8 hours | In LPS-stimulated cells, this compound treatment led to a general increase in metabolites of the glutathione synthesis pathway. | [6] |
| Bone Marrow-Derived Macrophages (BMDMs) | 5 µM and 10 µM this compound | 24 hours | Dose-dependent inhibition of migration. No effect on cell viability. | [5][7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment Protocol | Duration | Key Findings | Reference |
| C57BL/6 Mice (LPS-induced acute inflammation) | 500 mg/kg this compound (i.p.) | 24 hours | Peritoneal macrophages showed reduced Irg1 mRNA and protein levels, and a significant decrease in itaconate. | [4] |
| WKY Rats (Nephrotoxic nephritis model) | 250 mg/kg this compound (p.o., once daily) | 10 days | Reduced glomerular infiltration of CD68-positive cells. | [2] |
| DBA/1 Mice (Collagen-induced arthritis) | Not specified | Not specified | Significant reduction in F4/80+ macrophages in the joints. | [7] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Human Monocyte-Derived Macrophages (hMDMs) with this compound
This protocol describes the treatment of hMDMs with this compound to assess its impact on gene and protein expression.
Materials:
-
Human Monocyte-Derived Macrophages (hMDMs)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Reagents for RNA extraction and quantitative PCR (qPCR)
-
Reagents for protein extraction and Western blotting
Procedure:
-
Cell Culture: Culture hMDMs in complete RPMI-1640 medium.
-
Stimulation and Treatment:
-
RNA Extraction and qPCR:
-
Following treatment, wash cells with PBS and lyse to extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Use qPCR to analyze the expression levels of target genes (e.g., IRG1, HIF1A, IL1B), normalizing to a housekeeping gene.
-
-
Protein Extraction and Western Blotting:
-
After treatment, wash cells with PBS and lyse to extract total protein.
-
Determine protein concentration using a suitable assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., IRG1, IL-1β, HIF-1α) and a loading control (e.g., beta-actin).
-
Incubate with appropriate secondary antibodies and visualize protein bands.
-
Protocol 2: In Vivo Treatment of Mice with this compound and Isolation of Peritoneal Macrophages
This protocol details the in vivo administration of this compound to mice and the subsequent isolation of peritoneal macrophages to study its effects.
Materials:
-
C57BL/6 mice
-
Lipopolysaccharide (LPS)
-
This compound
-
Sterile Phosphate Buffered Saline (PBS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Centrifuge
-
Cell culture plates
Procedure:
-
Animal Treatment:
-
Inject C57BL/6 mice intraperitoneally (i.p.) with either saline (vehicle), 1.5 mg/kg LPS, or a combination of 1.5 mg/kg LPS and 500 mg/kg this compound.[4]
-
-
Macrophage Isolation:
-
24 hours post-injection, euthanize the mice.[4]
-
Inject the peritoneal cavity with 5-10 mL of cold sterile PBS.
-
Gently massage the abdomen and then aspirate the peritoneal fluid containing the macrophages.
-
-
Cell Culture and Analysis:
-
Centrifuge the collected fluid to pellet the cells.
-
Resuspend the cell pellet in complete RPMI-1640 medium and plate in culture dishes.
-
Allow the macrophages to adhere for 2-4 hours.
-
Wash away non-adherent cells.
-
The adherent peritoneal macrophages can then be used for downstream analyses such as RNA/protein extraction or metabolic assays.
-
Mandatory Visualization
Caption: this compound inhibits BCAT1, disrupting the TCA cycle and reducing itaconate production in macrophages.
Caption: Workflow for in vitro and in vivo studies of this compound effects on macrophages.
References
- 1. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application of ERG240 in Metabolic Reprogramming Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of various physiological and pathological processes, including immune cell activation and cancer.[1][2][3][4] Targeting metabolic pathways offers a promising therapeutic strategy for a range of diseases. ERG240 is an experimental, orally active compound that acts as a selective inhibitor of the branched-chain amino acid aminotransferase 1 (BCAT1).[5][6] As a structural analog of the amino acid leucine, this compound effectively blocks BCAT1 activity, thereby influencing cellular metabolism and function, particularly in immune cells like macrophages.[7][8] This application note provides a comprehensive overview of the use of this compound in metabolic reprogramming research, including its mechanism of action, experimental protocols, and key findings.
Mechanism of Action
This compound exerts its effects by competitively inhibiting BCAT1, an enzyme crucial for the catabolism of branched-chain amino acids (BCAAs) such as leucine.[5][9] In activated macrophages, BCAT1 plays a pivotal role in a metabolic shift that supports a pro-inflammatory state.[7][10] This reprogramming involves a "broken" Krebs cycle, where the cycle is diverted to produce pro-inflammatory molecules.[7]
By inhibiting BCAT1, this compound "fixes" this broken Krebs cycle, leading to a cascade of downstream effects:[7]
-
Decreased Oxygen Consumption and Glycolysis: Selective inhibition of BCAT1 by this compound results in a reduction in cellular oxygen consumption and glycolysis in activated macrophages.[5][11]
-
Reduced Itaconate Synthesis: The compound suppresses the production of immune-responsive gene 1 (IRG1) and its product, itaconate, which are key components of the pro-inflammatory metabolic signature.[5][11][12]
-
Modulation of Inflammatory Response: By altering the metabolic profile of macrophages, this compound contributes to a less pro-inflammatory transcriptome and reduces the infiltration of these immune cells into tissues.[5][12]
This mechanism of action makes this compound a valuable tool for studying the role of BCAA metabolism in inflammatory and autoimmune diseases.[5][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its application.
Caption: this compound inhibits BCAT1, impacting the Krebs cycle and reducing pro-inflammatory itaconate production.
Caption: A general experimental workflow for studying the effects of this compound in metabolic reprogramming.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies involving this compound.
Table 1: In Vitro Effects of this compound on Macrophage Metabolism and Function
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| Irg1 mRNA Levels | Human Monocyte-Derived Macrophages | 20 µM (3 hours) | Significantly reduced | [6] |
| Itaconate Production | Human Monocyte-Derived Macrophages | 20 µM (3 hours) | Significantly reduced | [6] |
| Cell Migration | Bone Marrow-Derived Macrophages (BMDMs) | 5 µM and 10 µM (24 hours) | Significantly inhibited | [6] |
| Oxygen Consumption | Human Primary Macrophages | Not specified | Decreased | [5] |
| Glycolysis | Human Primary Macrophages | Not specified | Decreased | [5] |
Table 2: In Vivo Efficacy of this compound in Animal Models of Inflammatory Disease
| Animal Model | This compound Dosage | Outcome | Quantitative Result | Reference |
| Collagen-Induced Arthritis (CIA) in DBA/1 Mice | 720 mg/kg & 1000 mg/kg (p.o., daily for 3-4 weeks) | Reduced inflammation and joint destruction | Inflammation in joints reduced by more than half | [6][7] |
| Collagen-Induced Arthritis (CIA) in DBA/1 Mice | Not specified | Reduced macrophage infiltration in joints | Significant reduction in F4/80+ macrophages | [12] |
| Crescentic Glomerulonephritis (NTN) in WKY Rats | 500 mg/kg (p.o., daily for 10 days) | Reduced severity of inflammation and interstitial fibrosis | Improved kidney function, reduced macrophage infiltration | [6][7] |
| LPS-Induced Acute Inflammation in C57BL/6 Mice | 500 mg/kg (i.p.) | Decreased pro-inflammatory response | Significant decrease in pro-inflammatory transcripts | [6] |
Detailed Experimental Protocols
The following are representative protocols for key experiments utilizing this compound.
Protocol 1: In Vitro Macrophage Migration Assay (Transwell Assay)
Objective: To assess the effect of this compound on macrophage migration.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
This compound (stock solution in appropriate vehicle)
-
Chemoattractant (e.g., MCP-1)
-
Transwell inserts (e.g., 8 µm pore size)
-
Cell culture medium
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Culture BMDMs to the desired confluency.
-
Pre-treat BMDMs with varying concentrations of this compound (e.g., 5 µM, 10 µM) or vehicle control for 24 hours.
-
Place transwell inserts into a 24-well plate.
-
Add cell culture medium containing a chemoattractant to the lower chamber of the wells.
-
Resuspend the pre-treated BMDMs in serum-free medium and add them to the upper chamber of the transwell inserts.
-
Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 4-6 hours) to allow for migration.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the insert with methanol.
-
Stain the migrated cells with Crystal Violet.
-
Elute the stain and measure the absorbance using a plate reader, or count the number of migrated cells under a microscope.
-
Compare the migration of this compound-treated cells to the vehicle-treated control. A cell viability assay should be performed in parallel to ensure that the observed effects are not due to cytotoxicity.[6][12]
Protocol 2: In Vivo Administration of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1 mice
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for oral gavage
Procedure:
-
Induce arthritis in DBA/1 mice by immunization with an emulsion of bovine type II collagen and CFA, followed by a booster immunization with collagen and IFA.
-
Once clinical signs of arthritis appear, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 720 mg/kg or 1000 mg/kg) or vehicle control to the respective groups daily via oral gavage for the duration of the study (e.g., 3-4 weeks).[6]
-
Monitor the mice regularly for clinical signs of arthritis, including paw swelling and joint inflammation, using a standardized scoring system.
-
At the end of the study, collect blood samples for analysis of inflammatory markers (e.g., TNF-α, RANKL).[6]
-
Euthanize the mice and collect joint tissues for histological analysis to assess inflammation, cartilage damage, and bone resorption.[6]
-
Perform immunohistochemistry on joint sections to quantify the infiltration of immune cells, such as F4/80+ macrophages.[12]
Logical Relationship of this compound's Effects
The diagram below outlines the logical progression of this compound's effects from molecular inhibition to therapeutic outcome.
Caption: Logical flow of this compound's action from BCAT1 inhibition to therapeutic outcomes in inflammatory diseases.
Conclusion
This compound is a powerful research tool for investigating the role of BCAA metabolism in immune cell function and inflammatory diseases. Its specific inhibition of BCAT1 provides a targeted approach to modulate metabolic reprogramming in macrophages. The provided data and protocols serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of targeting metabolic pathways in various pathological conditions. Further research into this compound and similar compounds may pave the way for novel treatments for a range of inflammatory and autoimmune disorders.[5][7]
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolic Reprogramming Induces Macrophage Polarization in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Adaptations in Cancer Progression: Optimization Strategies and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic reprogramming in lung cancer and its clinical implication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting 'broken' metabolism in immune cells reduces inflammatory disease | Imperial News | Imperial College London [imperial.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. researchgate.net [researchgate.net]
- 12. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing ERG240 to Interrogate BCAT1 Function in Glioblastoma
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a dismal prognosis.[1] A growing body of evidence implicates the metabolic enzyme Branched-Chain Amino Acid Transaminase 1 (BCAT1) as a key player in glioblastoma pathogenesis.[2][3][4] BCAT1 is highly expressed in isocitrate dehydrogenase (IDH) wild-type glioblastoma and plays a crucial role in tumor cell proliferation, invasion, plasticity, and immunosuppression.[3][4][5][6][7] This makes BCAT1 an attractive therapeutic target. ERG240 is a potent and selective inhibitor of BCAT1, offering a valuable pharmacological tool to investigate the function of BCAT1 in glioblastoma and to explore its therapeutic potential.[8][9][10] These application notes provide detailed protocols for utilizing this compound to study BCAT1 function in glioblastoma cell lines and preclinical models.
Data Presentation
Table 1: In Vitro Efficacy of BCAT1 Inhibition
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | Human Monocyte-Derived Macrophages | mRNA and Protein Levels | IRG1 and IL-1β reduction | Significant reduction in IRG1 and IL-1β protein levels | [8] |
| This compound | Bone Marrow-Derived Macrophages (BMDMs) | Migration Assay | Inhibition of migration | Dose-dependent inhibition of BMDM migration | [8] |
| Gabapentin | U-87MG, U-373MG | Proliferation Assay (EdU incorporation) | Reduction of proliferation | ~56% reduction in proliferation | [11] |
| Gabapentin | U-87MG, U-373MG | Cell Cycle Analysis | G1 arrest | Increased fraction of cells in G1 phase | [11] |
Table 2: In Vivo Efficacy of BCAT1 Inhibition
| Compound | Animal Model | Tumor Model | Treatment Regimen | Key Findings | Reference |
| This compound | C57BL/6 Mice | LPS-induced acute inflammation | 500 mg/kg, i.p. | Decreased pro-inflammatory response | [8] |
| This compound | WKY Rats | Nephrotoxic serum-induced nephritis | 500 mg/kg, p.o., daily for 10 days | Reduced inflammation and interstitial fibrosis | [8] |
| Gabapentin with α-Ketoglutarate | Patient-derived IDHWT GBM tumors in vivo | --- | --- | Synthetic lethality | [6] |
Experimental Protocols
Protocol 1: In Vitro Glioblastoma Cell Proliferation Assay using this compound
Objective: To determine the effect of this compound on the proliferation of glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U-87MG, patient-derived xenograft lines)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (MedChemExpress)
-
DMSO (vehicle control)
-
96-well plates
-
Cell proliferation reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Plate reader
Procedure:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours.
-
Add 20 µL of the cell proliferation reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of BCAT1 Target Engagement
Objective: To confirm that this compound engages its target, BCAT1, in glioblastoma cells by assessing downstream metabolic changes.
Materials:
-
Glioblastoma cells
-
Complete culture medium
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-BCAT1, anti-phospho-mTOR, anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate glioblastoma cells and treat with this compound (e.g., 10 µM) or vehicle for 24 hours.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with chemiluminescent substrate.
-
Capture the image using an imaging system and quantify band intensities.
Protocol 3: In Vivo Study of this compound in an Orthotopic Glioblastoma Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical glioblastoma model.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Luciferase-expressing glioblastoma cells
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Stereotactic injection apparatus
-
Bioluminescence imaging system
-
D-luciferin
Procedure:
-
Intracranially implant luciferase-expressing glioblastoma cells into the striatum of immunocompromised mice.
-
Monitor tumor growth by bioluminescence imaging.
-
Once tumors are established (e.g., day 7 post-implantation), randomize mice into treatment and control groups.
-
Administer this compound (e.g., 500 mg/kg, oral gavage, daily) or vehicle control.[8]
-
Monitor tumor growth twice weekly using bioluminescence imaging after intraperitoneal injection of D-luciferin.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize mice and collect brain tissue for histological and immunohistochemical analysis (e.g., H&E, Ki-67, CD8).
Mandatory Visualization
References
- 1. Research identifies key enzyme target to fight deadly brain cancers [cancer.osu.edu]
- 2. Branched-chain amino acid transaminase 1 regulates glioblastoma cell plasticity and contributes to immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Branched-chain amino acid transaminase 1 regulates glioblastoma cell plasticity and contributes to immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCAT1 promotes cell proliferation through amino acid catabolism in gliomas carrying wild-type IDH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting BCAT1 combined with α-ketoglutarate triggers metabolic synthetic lethality in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BCAT1 promotes cell proliferation through amino acid catabolism in gliomas carrying wild-type IDH1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ERG240 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERG240 is an orally active, small molecule inhibitor of Branched-Chain Amino Acid Transaminase 1 (BCAT1).[1] BCAT1 is a key enzyme in the metabolism of branched-chain amino acids (BCAAs) and has been identified as a promising therapeutic target in oncology.[2] Overexpression of BCAT1 is observed in various cancers, including glioblastoma, leukemia, and colorectal cancer, where it supports tumor growth and survival by altering cellular metabolism.[2] Inhibition of BCAT1 presents a novel strategy to disrupt the metabolic adaptations of cancer cells, potentially increasing their susceptibility to other anti-cancer agents.[2]
These application notes provide a summary of preclinical findings and detailed protocols for investigating this compound in combination with other cancer therapies, specifically focusing on immunotherapy and metabolic-targeted therapy.
Mechanism of Action and Signaling Pathway
This compound, a leucine analog, functions by blocking the enzymatic activity of BCAT1.[3][4] In the context of cancer immunotherapy, the inhibition of BCAT1 by a related compound, ERG245, has been shown to reprogram the metabolism of CD8+ T cells, leading to enhanced anti-tumor immunity.[5] Specifically, BCAT1 inhibition can prevent the terminal exhaustion of CD8+ T cells within the tumor microenvironment.[5][6] This leads to an increase in the frequency of CD8+ T cells expressing Granzyme B and IFNγ, key mediators of cancer cell killing.[6]
In glioblastoma, inhibition of BCAT1 has been shown to impair oxidative phosphorylation, mTORC1 activity, and nucleotide biosynthesis.[7] This creates a metabolic vulnerability that can be exploited by combination therapies.[7][8]
Signaling Pathway Diagram
Caption: this compound enhances anti-tumor immunity in combination with anti-PD-1 therapy.
Preclinical Data: this compound in Combination Therapy
Combination with Anti-PD-1 Immunotherapy
A preclinical study using a related BCAT1 inhibitor, ERG245, demonstrated significant synergy with anti-PD-1 immunotherapy in a syngeneic CT26 colon cancer model.[6]
| Treatment Group | Animal Model | Dosing Regimen | Outcome | Reference |
| ERG245 + anti-PD-1 | CT26 colon cancer | ERG245: 5 mg/kg, i.p., days 7, 8, 9 post-tumor inoculation. Anti-PD-1: i.p., days 7, 11, 14, 18. | Eradication of established tumors. | [6] |
| ERG245 + anti-PD-1 (on large tumors) | CT26 colon cancer (avg. tumor size ~600 mm³) | Not specified | Suppressed tumor growth and increased frequency of Granzyme B and IFNγ expressing CD8+ T cells by ~50% compared to anti-PD-1 alone. | [6] |
Combination with Metabolic-Targeted Therapy in Glioblastoma
While not directly using this compound, a study using the BCAT1 inhibitor gabapentin provides a strong rationale for combining BCAT1 inhibition with agents that induce metabolic stress in cancer cells. In patient-derived isocitrate dehydrogenase wild-type (IDH-WT) glioblastoma models, co-treatment with a BCAT1 inhibitor and α-ketoglutarate (AKG) resulted in synthetic lethality.[7][8]
| Treatment Group | Cancer Model | Key Finding | Reference |
| BCAT1 inhibitor (gabapentin) + α-ketoglutarate (AKG) | IDH-WT Glioblastoma | Induced synthetic lethality in vitro and in vivo. | [7][8] |
Experimental Protocols
In Vivo Combination Study of this compound and Anti-PD-1
This protocol is adapted from the study investigating a BCAT1 inhibitor in combination with anti-PD-1 therapy in a CT26 colon cancer model.[6]
1. Animal Model:
-
BALB/c mice, 6-8 weeks old.
2. Tumor Cell Inoculation:
-
Subcutaneously inject 5x105 CT26 colon carcinoma cells into the flank of each mouse.
-
Monitor tumor growth using caliper measurements.
3. Treatment Groups:
-
Vehicle control
-
This compound alone
-
Anti-PD-1 antibody alone
-
This compound + Anti-PD-1 antibody
4. Dosing and Administration:
-
This compound: Prepare a solution for intraperitoneal (i.p.) injection. A dosage of 5 mg/kg can be used as a starting point, administered on days 7, 8, and 9 post-tumor inoculation.[6]
-
Anti-PD-1 Antibody: Administer via i.p. injection on days 7, 11, 14, and 18 post-tumor inoculation.[6]
5. Monitoring and Endpoints:
-
Measure tumor volume every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, tumors can be excised for analysis of immune cell infiltration (e.g., CD8+ T cells) and expression of cytotoxic markers (Granzyme B, IFNγ) by flow cytometry or immunohistochemistry.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are BCAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting BCAT1 Combined with α-Ketoglutarate Triggers Metabolic Synthetic Lethality in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Application Notes and Protocols for Assessing ERG240 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERG240 is an orally active inhibitor of branched-chain amino acid aminotransferase 1 (BCAT1), an enzyme implicated in the regulation of metabolic pathways in both cancer and inflammatory diseases. By blocking BCAT1, this compound disrupts branched-chain amino acid (BCAA) catabolism, which can modulate immune cell function and impact tumor growth. These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in preclinical models of inflammatory disease and cancer.
Mechanism of Action: this compound Signaling Pathway
This compound, a leucine analog, competitively inhibits BCAT1, the enzyme responsible for the transamination of BCAAs.[1][2] In activated macrophages, this inhibition leads to a decrease in oxygen consumption and glycolysis.[2][3] This metabolic reprogramming is associated with reduced levels of Immunoresponsive gene 1 (IRG1) and its product, itaconate, a key immunomodulatory metabolite.[2][3][4] The downstream effects include a dampened pro-inflammatory response and reduced macrophage infiltration into tissues.[1][3][4] In the context of oncology, BCAT1 inhibition can impact the metabolic fitness of cancer cells and modulate the tumor microenvironment, for instance by affecting the function of tumor-infiltrating lymphocytes.
References
Troubleshooting & Optimization
ERG240 Technical Support Center: Troubleshooting Solubility in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing the novel BCAT1 inhibitor, ERG240, achieving optimal solubility in cell culture media is critical for obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and overcoming potential solubility challenges with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For initial stock solutions, dimethyl sulfoxide (DMSO) is a commonly used and effective solvent. This compound exhibits high solubility in DMSO, reaching up to 100 mg/mL.[1] It is also highly soluble in water at 100 mg/mL; however, using a sterile, high-quality DMSO for stock solutions is a standard practice that can help maintain compound integrity and prevent microbial contamination.[1] To ensure complete dissolution, especially at high concentrations, ultrasonic treatment is recommended.[1]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into my cell culture medium. What could be the cause?
A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for many small molecule inhibitors.[2] This can occur even if the compound is soluble in both pure DMSO and pure water. The introduction of the DMSO solution to the aqueous environment of the cell culture medium can cause the compound to crash out of solution. To mitigate this, it is advisable to make serial dilutions in DMSO first before adding the final diluted sample to your culture medium.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity and off-target effects.[3] A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.[3] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on cell viability and function.
Q4: Can I use other solvents or reagents to improve this compound solubility in my cell culture medium?
A4: Yes, if you continue to experience solubility issues, several strategies can be employed. The use of co-solvents or surfactants can help maintain the solubility of small molecules in aqueous solutions.[3][4] For in vitro assays, low concentrations of non-ionic surfactants like Tween-20 or Pluronic F-68 can be beneficial.[3] Additionally, co-solvents such as polyethylene glycol (PEG) may be used, but their compatibility with your specific cell line and assay must be validated.[3]
Q5: My this compound appears to be dissolving, but I'm seeing inconsistent results. Could solubility still be the issue?
A5: Inconsistent results can indeed be a symptom of underlying solubility problems. Even if visible precipitation is not observed, the compound may not be fully solubilized at the desired concentration, leading to a lower effective concentration in your experiment. To confirm the actual soluble concentration, a pre-assay solubility check can be performed. This involves preparing the this compound dilution in your assay buffer, incubating it under the same conditions as your experiment, centrifuging the sample, and then measuring the concentration of the supernatant using a suitable analytical method like HPLC-UV.[4]
Troubleshooting Guide
Should you encounter solubility issues with this compound, the following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Aseptically weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate in short bursts until the solution is clear.[1] Gentle warming to 37°C can also be applied if necessary.[4]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Dilution of this compound into Cell Culture Medium
Objective: To prepare the final working concentration of this compound in cell culture medium while minimizing precipitation.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed, complete cell culture medium
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO if a very low final concentration is required. This helps to reduce the shock of diluting a highly concentrated DMSO stock directly into the aqueous medium.
-
Add the final, diluted DMSO stock of this compound to the pre-warmed cell culture medium. It is recommended to add the this compound solution to the medium while gently vortexing or swirling the tube to ensure rapid and even dispersion.
-
Visually inspect the medium under a microscope for any signs of precipitation.
-
If precipitation is observed, consider lowering the final concentration of this compound or using the troubleshooting guide above.
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | 100 mg/mL (601.87 mM) | [1] |
| Solubility in Water | 100 mg/mL (601.87 mM) | [1] |
| Recommended Final DMSO Concentration in Media | ≤ 0.5% | [3] |
This compound Signaling Pathway
This compound is a selective inhibitor of Branched-chain aminotransferase 1 (BCAT1), an enzyme that plays a key role in the catabolism of branched-chain amino acids (BCAAs) like leucine.[1][5] In activated macrophages, BCAT1 is upregulated and contributes to metabolic reprogramming that supports a pro-inflammatory state.[6][7] By inhibiting BCAT1, this compound can modulate downstream inflammatory pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
ERG240 Technical Support Center: Troubleshooting Precipitation in Stock Solutions
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered with ERG240, specifically addressing precipitation in stock solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My this compound has precipitated out of my stock solution. What are the common causes?
Precipitation of this compound can be attributed to several factors, including exceeding the solubility limit of the chosen solvent system, improper storage conditions, or issues with the dissolution technique itself. Factors such as temperature fluctuations and the final concentration of the stock solution are critical.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
While this compound is a water-soluble analog of leucine, for research purposes, concentrated stock solutions are often prepared in organic solvents or solvent mixtures.[2] A common initial solvent is Dimethyl Sulfoxide (DMSO). For in-vivo studies, more complex solvent systems are required to ensure biocompatibility and solubility.
Q3: How can I redissolve precipitated this compound in my stock solution?
If precipitation occurs, gentle heating and/or sonication can be used to help redissolve the compound.[3] It is crucial to ensure the solution becomes clear before use.
Q4: What are the recommended storage conditions for this compound stock solutions?
To prevent precipitation and degradation, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3] The solutions should be sealed and protected from moisture and light.[3]
Troubleshooting Guide
If you are experiencing precipitation with your this compound stock solution, follow this troubleshooting workflow:
Quantitative Data Summary
The solubility of this compound can be significantly influenced by the solvent system used. Below is a summary of tested solvent systems for achieving a clear solution.
| Protocol | Solvent Composition | Achievable Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (15.05 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (15.05 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (15.05 mM) |
Data sourced from MedchemExpress.[3]
Experimental Protocols
Protocol for Preparing a 25 mg/mL this compound Stock Solution in DMSO
This protocol details the initial preparation of a concentrated stock solution in DMSO, which can then be used for further dilutions into more complex solvent systems.
References
determining the optimal ERG240 concentration for IC50
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on determining the optimal concentration and IC50 of ERG240, a potent and selective inhibitor of branched-chain amino acid aminotransferase 1 (BCAT1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, small molecule inhibitor of branched-chain amino acid aminotransferase 1 (BCAT1).[1][2] BCAT1 is a key enzyme in the catabolism of branched-chain amino acids (BCAAs).[3][4] By inhibiting BCAT1, this compound modulates the metabolic and inflammatory responses in immune cells, particularly macrophages.[3][4] This inhibition leads to a reduction in the expression of Immunoresponsive Gene 1 (IRG1) and the subsequent production of itaconate, a metabolite with immunomodulatory functions.[1][2][3][4]
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the assay format. For the recombinant human BCAT1 enzyme, the IC50 has been reported to be in the range of 0.1 - 1 nM in a continuous fluorometric assay.[1] In cell-based assays, the effective concentration for observing a biological effect is higher. For example, a significant reduction in IRG1 mRNA and protein levels, along with itaconate production, was observed in human monocyte-derived macrophages (hMDMs) treated with 20 µM this compound for 3 hours.[2] Furthermore, significant inhibition of bone marrow-derived macrophage (BMDM) migration was seen with 5 µM and 10 µM of this compound after 24 hours.[2]
Q3: Which cell types are suitable for determining the cellular IC50 of this compound?
A3: The choice of cell line is critical and should be guided by the expression of BCAT1. Primary human monocyte-derived macrophages (hMDMs) and bone marrow-derived macrophages (BMDMs) are highly relevant cell types, as they express BCAT1 and are central to the inflammatory response modulated by this compound.[1][2][3][4] Other immune cells or cancer cell lines with high BCAT1 expression may also be suitable.
Q4: What is the recommended starting concentration range for an IC50 experiment with this compound?
A4: Based on published data, a broad concentration range is recommended for initial experiments. A serial dilution starting from a high concentration of 100 µM down to the low nanomolar or picomolar range is advisable to capture the full dose-response curve. Given the potent enzymatic inhibition (0.1-1 nM) and the effective cellular concentrations (5-20 µM), a wide range is necessary to determine the cellular IC50, which is expected to be significantly higher than the enzymatic IC50.
Data Presentation
Table 1: Reported IC50 and Effective Concentrations of this compound
| Assay Type | Target/Cell Line | Concentration | Observed Effect | Reference |
| Enzymatic Assay | Recombinant Human BCAT1 | 0.1 - 1 nM (IC50) | 50% inhibition of enzymatic activity | [1] |
| Cell-Based Assay | Human Monocyte-Derived Macrophages (hMDMs) | 20 µM | Significant reduction in IRG1 mRNA and protein, and itaconate production | [2] |
| Cell-Based Assay | Bone Marrow-Derived Macrophages (BMDMs) | 5 µM - 10 µM | Significant inhibition of cell migration | [2] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Macrophages via Itaconate Quantification
This protocol describes a method to determine the cellular IC50 of this compound by measuring its inhibitory effect on itaconate production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Human monocyte-derived macrophages (hMDMs) or bone marrow-derived macrophages (BMDMs)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Reagents for cell lysis
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for itaconate quantification
Procedure:
-
Cell Seeding: Seed macrophages in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is 0.1 nM to 100 µM. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with this compound for 1-3 hours.
-
LPS Stimulation: Add LPS to each well to a final concentration of 100 ng/mL to induce an inflammatory response and itaconate production.
-
Further Incubation: Incubate the cells for an additional 24 hours.
-
Metabolite Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and extract the intracellular metabolites using a suitable method (e.g., methanol/water/chloroform extraction).
-
-
Itaconate Quantification: Analyze the extracted metabolites using GC-MS or LC-MS to quantify the levels of itaconate.
-
Data Analysis:
-
Normalize the itaconate levels to the total protein concentration in each sample.
-
Calculate the percentage of inhibition of itaconate production for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent cell health or passage number.
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding.
-
-
Possible Cause: Inaccurate pipetting or serial dilutions.
-
Solution: Calibrate pipettes regularly. Prepare fresh serial dilutions for each experiment.
-
-
Possible Cause: Variability in LPS stimulation.
-
Solution: Ensure the LPS stock solution is well-mixed and use a consistent final concentration for stimulation.
-
Issue 2: The dose-response curve does not reach 100% inhibition.
-
Possible Cause: this compound solubility issues at high concentrations.
-
Solution: Check the solubility of this compound in your cell culture medium. If precipitation is observed, consider using a different solvent or a lower top concentration.
-
-
Possible Cause: Off-target effects or incomplete inhibition of the pathway.
-
Solution: This may represent the true biological effect of the compound. Report the maximal inhibition achieved.
-
Issue 3: No significant inhibition of itaconate production is observed.
-
Possible Cause: Insufficient LPS stimulation.
-
Solution: Confirm the activity of your LPS stock by measuring the induction of other pro-inflammatory markers.
-
-
Possible Cause: Low BCAT1 expression in the cells.
-
Solution: Verify the expression of BCAT1 in your cell line using qPCR or Western blotting.
-
-
Possible Cause: this compound degradation.
-
Solution: Prepare fresh this compound solutions for each experiment and store the stock solution according to the manufacturer's instructions.
-
Mandatory Visualization
Caption: this compound inhibits BCAT1, modulating macrophage metabolism and inflammatory response.
Caption: Experimental workflow for determining the IC50 of this compound in macrophages.
Caption: Troubleshooting guide for inconsistent this compound IC50 determination.
References
- 1. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases [spiral.imperial.ac.uk]
- 4. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with ERG240
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ERG240. Our aim is to help you achieve consistent and reliable experimental outcomes.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Question: Why am I observing precipitation or phase separation when preparing my this compound solution?
Answer: this compound is a water-soluble structural analogue of leucine, but its solubility can be affected by the choice of solvent and preparation method.[1] If you observe precipitation, consider the following:
-
Inadequate Dissolution Technique: For challenging dissolutions, gentle heating and/or sonication can aid in dissolving the compound.[2]
-
Improper Solvent Order: When using a multi-solvent system, the order of addition is critical. Ensure you are adding and thoroughly mixing each solvent one by one.[2] For example, when preparing a solution with DMSO, PEG300, Tween-80, and saline, first dissolve this compound in DMSO to create a stock solution before adding the other co-solvents sequentially.[2]
-
Incorrect Solvent for Application: The optimal solvent system depends on your experimental setup (in vitro vs. in vivo) and the required final concentration. Refer to the table below for recommended solvent protocols.[2]
Question: My in vitro experimental results are inconsistent. What are some common causes?
Answer: Inconsistent results in cell-based assays can arise from several factors related to compound handling and experimental setup:
-
Freshness of Working Solution: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.[2] Stock solutions, however, can be stored at -80°C for up to 6 months or -20°C for 1 month.[2]
-
Suboptimal Concentration or Treatment Time: The effectiveness of this compound is dose- and time-dependent. For example, in human monocyte-derived macrophages (hMDMs), a 3-hour treatment with 20 µM this compound significantly reduces Irg1 mRNA and protein levels.[2][3] In bone marrow-derived macrophages (BMDMs), concentrations of 5 µM and 10 µM for 24 hours inhibit cell migration.[2][3] Ensure your experimental parameters are aligned with established protocols.
-
Cell Viability Issues: While this compound has been shown to not affect cell viability at effective concentrations for migration inhibition, it's crucial to perform your own cytotoxicity assays for your specific cell line and experimental conditions to rule out off-target effects.[3]
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is an orally active and selective inhibitor of branched-chain amino acid aminotransferase 1 (BCAT1).[2][3] BCAT1 is an enzyme that catabolizes branched-chain amino acids (BCAAs) like leucine.[3] By inhibiting BCAT1, this compound can modulate metabolic pathways in immune cells. Specifically, it has been shown to decrease oxygen consumption, glycolysis, and the production of the inflammatory metabolite itaconate in activated macrophages.[3][4]
What are the recommended storage conditions for this compound?
Stock solutions of this compound should be stored sealed and protected from moisture and light.[2] The recommended storage temperatures and durations are:
Data and Protocols
This compound Solution Preparation
The following table summarizes various solvent protocols for preparing this compound solutions. Note that for in vivo use, it is recommended to prepare a clear stock solution first before adding co-solvents.[2]
| Protocol | Solvents (v/v) | Max Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (15.05 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (15.05 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (15.05 mM) |
Data sourced from MedchemExpress product information.[2]
Effective Concentrations in Preclinical Models
This table provides a summary of this compound concentrations and their observed effects in various experimental models.
| Model System | Concentration/Dose | Treatment Duration | Observed Effect | Reference |
| Human Monocyte-Derived Macrophages (hMDMs) | 20 µM | 3 hours | Significant reduction in Irg1 mRNA and protein levels, and itaconate production. | [2][3] |
| Bone Marrow-Derived Macrophages (BMDMs) | 5 µM and 10 µM | 24 hours | Significant inhibition of cell migration without affecting cell viability. | [2][3] |
| LPS-Induced Acute Inflammation (C57BL/6 mice) | 500 mg/kg (i.p.) | 30 min before and 8 h after LPS | Decreased pro-inflammatory response and increased anti-inflammatory features. | [2] |
| Collagen-Induced Arthritis (DBA/1 mice) | 720 mg/kg and 1000 mg/kg (p.o.) | Once daily for 3-4 weeks | Alleviation of inflammation and joint destruction. | [2] |
Experimental Protocol: Inhibition of IRG1 Expression in Macrophages
This protocol details the treatment of human monocyte-derived macrophages (hMDMs) with this compound to assess its effect on IRG1 expression.
-
Cell Culture: Culture hMDMs in your standard medium.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute to the final working concentration (e.g., 20 µM) in cell culture medium.
-
Cell Treatment:
-
For the experimental group, treat hMDMs with 20 µM this compound for 3 hours.
-
Include a vehicle control group (medium with the same final concentration of DMSO).
-
Include a positive control group stimulated with LPS (100 ng/mL) for 3 hours to induce IRG1 expression.
-
Include a group treated with both LPS and this compound.
-
-
RNA Extraction and qRT-PCR:
-
After the 3-hour incubation, lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Use qRT-PCR to quantify the relative mRNA levels of IRG1. Normalize to a housekeeping gene (e.g., HPRT).[5]
-
-
Protein Analysis (Western Blot):
-
Lyse a parallel set of treated cells to extract total protein.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe with primary antibodies against IRG1 and a loading control (e.g., Actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Visualizations
Caption: this compound inhibits BCAT1, leading to reduced IRG1 expression and itaconate production.
Caption: A general experimental workflow for studying the effects of this compound in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.biologists.com [journals.biologists.com]
Navigating ERG240 Stability in Long-Term Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of ERG240 in long-term experiments. Below, you will find troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound powder should be stored at room temperature in the continental US, though this may vary elsewhere. Stock solutions should be stored under the following conditions:
| Storage Temperature | Duration | Storage Instructions |
| -80°C | 6 months | Sealed, protected from moisture and light |
| -20°C | 1 month | Sealed, protected from moisture and light |
| 4°C | Sealed, protected from moisture and light |
Q2: How should I prepare this compound stock solutions?
A2: this compound can be dissolved in various solvents. If you choose water as the solvent for your stock solution, it is recommended to dilute it to the working solution, then filter and sterilize it with a 0.22 μm filter before use.[1] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can help dissolve the compound.[1]
Q3: What is the mechanism of action for this compound?
A3: this compound is an orally active inhibitor of branched-chain amino acid aminotransferase 1 (BCAT1).[1] By inhibiting BCAT1, this compound blocks the breakdown of branched-chain amino acids (BCAAs), which in turn affects cellular metabolism, including the Krebs cycle.[2][3][4] This inhibition leads to a reduction in inflammation and has shown efficacy in animal models of inflammatory diseases such as rheumatoid arthritis and kidney inflammation.[2][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in working solution. | Prepare fresh working solutions daily. Avoid repeated freeze-thaw cycles of the stock solution. |
| Verify the stability of this compound in your specific cell culture media or buffer over the experiment's duration. | ||
| Precipitation of this compound in solution | Poor solubility in the chosen solvent. | Use gentle heating or sonication to aid dissolution.[1] |
| Consider using alternative solvent systems as detailed in the preparation protocols.[1] | ||
| Loss of this compound activity over time | Improper storage of stock or working solutions. | Strictly adhere to the recommended storage temperatures and durations.[1] |
| Protect solutions from light and moisture.[1] |
Experimental Protocols
Protocol 1: Solubilization of this compound
For in vivo and in vitro experiments, several solvent systems can be utilized to achieve a clear solution of ≥ 2.5 mg/mL (15.05 mM).[1]
Solvent System 1:
-
Add solvents in the following order:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
Solvent System 2:
-
Add solvents in the following order:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
-
Solvent System 3:
-
Add solvents in the following order:
-
10% DMSO
-
90% Corn Oil
-
Visualizing the this compound Signaling Pathway and Experimental Workflow
To better understand the mechanism and application of this compound, the following diagrams illustrate its signaling pathway and a general experimental workflow.
Caption: this compound inhibits BCAT1, modulating the Krebs cycle and reducing pro-inflammatory responses.
Caption: General experimental workflow for assessing the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting 'broken' metabolism in immune cells reduces inflammatory disease | Imperial News | Imperial College London [imperial.ac.uk]
- 3. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases [spiral.imperial.ac.uk]
- 4. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Preclinical Trials: A Technical Support Center for ERG240 Dosage Optimization
For researchers and drug development professionals embarking on animal studies with the novel BCAT1 inhibitor, ERG240, this technical support center offers a comprehensive resource for dosage optimization and troubleshooting. This guide, presented in a user-friendly question-and-answer format, directly addresses the practical challenges encountered during in vivo experiments.
I. Troubleshooting Guide: Addressing Common In-Vivo Challenges
This section is designed to provide rapid solutions to common problems that may arise during your animal studies with this compound.
Q1: I've administered this compound via oral gavage, and I've noticed fluid coming from the mouse's nose. What should I do?
A1: This indicates potential misdelivery of the compound into the trachea, which can lead to serious respiratory complications.
-
Immediate Action: Stop the procedure immediately. Gently tilt the mouse's head downwards to help drain the fluid.
-
Monitoring: Closely observe the animal for any signs of respiratory distress, such as gasping, wheezing, or a bluish tint to the skin. If these signs appear, humane euthanasia is recommended to prevent suffering.[1]
-
Prevention for Future Dosing:
-
Ensure proper restraint with the head and neck in a straight line with the body to facilitate correct passage into the esophagus.[1]
-
Verify the gavage needle is of the appropriate size and length for the animal's weight. The needle should be pre-measured from the tip of the mouse's nose to the last rib.[1]
-
Administer the formulation slowly and steadily.[2]
-
Ensure the gavage needle is inserted without resistance. If you feel any resistance, withdraw and reposition.[2]
-
Q2: My animals are showing signs of distress (e.g., hunched posture, ruffled fur, hypoactivity) after this compound administration. How do I determine if this is compound-related toxicity?
A2: Observing clinical signs of distress is crucial for assessing the tolerability of this compound.
-
Systematic Observation: Monitor the animals at regular intervals post-dosing (e.g., 30 minutes, 2, 4, and 6 hours, and then daily).[3]
-
Common Signs of Toxicity in Rodents: Be vigilant for signs such as hunched posture, ruffled fur, hypoactivity, piloerection, and half-closed eyes, as these have been strongly associated with pathological findings.[4][5] A body weight loss of 5% is also a significant indicator of potential toxicity.[5]
-
Dose-Response Relationship: Determine if the severity of the clinical signs correlates with the dosage of this compound administered. Including a vehicle-only control group is essential for comparison.
-
Dose Adjustment: If signs of toxicity are observed, consider reducing the dose in subsequent cohorts or adjusting the dosing frequency. The goal is to find the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.
Q3: I am not observing the expected therapeutic effect in my animal model (e.g., no reduction in inflammation in the collagen-induced arthritis model). What are the potential reasons and how can I troubleshoot?
A3: A lack of efficacy can stem from several factors, from formulation issues to insufficient dosage.
-
Verify Formulation and Administration:
-
Formulation: Ensure this compound is properly dissolved or suspended. For oral administration, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6] If precipitation occurs, heating and/or sonication may be necessary.[6]
-
Administration Technique: Confirm that the administration technique (oral gavage or intraperitoneal injection) is being performed correctly to ensure the full dose is delivered to the intended location.
-
-
Dosage and Pharmacokinetics:
-
Dose Escalation: If the current dose is well-tolerated but ineffective, a dose-escalation study may be necessary. In a collagen-induced arthritis (CIA) mouse model, prophylactic doses of 720 mg/kg and therapeutic doses of 1000 mg/kg administered orally have been shown to be effective.[6]
-
Pharmacokinetics (PK): this compound has a relatively short half-life in plasma.[7] Consider the timing of your efficacy measurements in relation to the drug's peak concentration (Cmax) and half-life. It may be necessary to adjust the dosing frequency (e.g., twice daily) to maintain sufficient exposure.
-
-
PK/PD Modeling: Integrating pharmacokinetic (drug concentration over time) and pharmacodynamic (biological effect) data can help establish a clear relationship between drug exposure and efficacy, guiding the selection of an optimal dosing regimen.[8][9][10]
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active inhibitor of the enzyme Branched-Chain Amino Acid Aminotransferase 1 (BCAT1).[6] By blocking BCAT1, this compound interferes with the metabolic reprogramming that occurs in activated macrophages during inflammation. This leads to a reduction in pro-inflammatory responses.[11][12]
Q2: How do I prepare this compound for oral administration in mice?
A2: A common method for preparing this compound for oral gavage is as follows:
-
Create a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of Saline to reach the final volume of 1 mL. This results in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]
Q3: How do I convert my in vitro IC50 data for this compound to an in vivo starting dose?
A3: There is no direct formula to convert an in vitro IC50 value to an in vivo dose.[13] The transition from in vitro to in vivo is complex and influenced by the drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[13] While in vitro potency is a starting point, the following factors must be considered for determining an in vivo dose:
-
Pharmacokinetics: In vivo experiments are necessary to understand the relationship between the administered dose and the resulting drug concentration in the plasma and target tissues.[13]
-
In Vivo Efficacy Studies: Dose-ranging studies in relevant animal models are the most reliable way to determine an effective in vivo dose.
-
PK/PD Modeling: This approach integrates in vitro potency, in vivo PK, and PD data to predict efficacious dose ranges.[14][15]
Q4: What is a safe starting dose for this compound in mice?
A4: A dose-escalating toxicity study has shown that this compound has a good safety profile, with no major adverse effects observed with oral or intraperitoneal administration at doses up to 2 g/kg.[7] Based on published efficacy studies, you could consider starting with a dose in the range of 500-720 mg/kg for oral administration and monitor for both efficacy and any signs of toxicity.[6]
Q5: What are the key parameters to monitor in a collagen-induced arthritis (CIA) mouse model treated with this compound?
A5: In a CIA model, you should monitor:
-
Clinical Score: Regularly score each paw for signs of inflammation, such as erythema and swelling. A common scoring system ranges from 0 (no swelling) to 3 or 4 (severe swelling and/or joint deformation).[16][17][18]
-
Paw Thickness: Measure paw swelling using a caliper.[19][20]
-
Histological Analysis: At the end of the study, examine the joints for inflammation, pannus formation, cartilage damage, and bone erosion.[7][12]
III. Quantitative Data Summary
Table 1: this compound Pharmacokinetic Parameters in Mice
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | tmax (min) |
| Intravenous (IV) | 125 | - | - |
| Oral (p.o.) | 500 | 25.3 ± 4.5 | 30 |
Data from a study in ICR mice.
Table 2: Effective Doses of this compound in Rodent Models
| Animal Model | Species | Administration Route | Dosing Regimen | Observed Effect |
| LPS-induced acute inflammation | Mouse (C57BL/6) | Intraperitoneal (i.p.) | 500 mg/kg (30 min before and 8h after LPS) | Decreased pro-inflammatory response |
| Collagen-Induced Arthritis (prophylactic) | Mouse (DBA/1) | Oral (p.o.) | 720 mg/kg (once daily for 3 weeks) | Alleviated inflammation and joint destruction |
| Collagen-Induced Arthritis (therapeutic) | Mouse (DBA/1) | Oral (p.o.) | 1000 mg/kg (once daily for 4 weeks) | Alleviated inflammation and joint destruction |
| Nephrotoxic Nephritis | Rat (WKY) | Oral (p.o.) | 500 mg/kg (once daily for 10 days) | Reduced inflammation and interstitial fibrosis |
IV. Detailed Experimental Protocols
Protocol 1: Oral Gavage in Mice
-
Animal Restraint: Gently but firmly scruff the mouse with your non-dominant hand, ensuring the head is aligned with the body to straighten the path to the esophagus.[2]
-
Needle Insertion: Use a ball-tipped or flexible plastic gavage needle of the appropriate size.[2] Moisten the tip with sterile water and gently insert it into the mouth, sliding it along the roof of the mouth. Advance the needle slowly and without force down the esophagus.[2]
-
Verification and Administration: If there is no resistance, the needle is likely in the correct position. Slowly dispense the this compound formulation.[2]
-
Post-Procedure Monitoring: Withdraw the needle smoothly and return the animal to its cage. Observe for at least 15-30 minutes for any signs of distress.[2]
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Use the scruff technique to restrain the mouse and place it in dorsal recumbency with the head tilted slightly downward.[21]
-
Injection Site: Identify the lower right quadrant of the abdomen to avoid the cecum.[21] Disinfect the site with 70% alcohol.[21]
-
Needle Insertion: Use an appropriate gauge needle (e.g., 25-27g for mice).[22] Insert the needle, bevel up, at approximately a 45-degree angle to the abdomen.[21]
-
Aspiration and Injection: Aspirate to ensure no fluid (blood or urine) is drawn into the syringe.[21] If the aspiration is clear, inject the substance.
-
Post-Procedure: Withdraw the needle and return the animal to its cage. Monitor for any complications.[22]
Protocol 3: Monitoring Collagen-Induced Arthritis (CIA) in Mice
-
Clinical Scoring:
-
Visually inspect each paw and assign a score based on the severity of erythema and swelling.
-
Scoring System: [18]
-
0: No erythema or swelling.
-
1: Mild erythema and swelling confined to the tarsals or ankle.
-
2: Mild swelling extending from the ankle to the tarsals.
-
3: Moderate swelling extending from the ankle to the metatarsal joints.
-
4: Severe swelling encompassing the ankle, foot, and digits.
-
-
-
Paw Thickness Measurement:
-
Use a digital caliper to measure the thickness of the hind paws at regular intervals.
-
V. Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 3. Acute toxicity study in rodents | Bienta [bienta.net]
- 4. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Induction and Evaluation of Collagen Induced Arthritis (CIA) [bio-protocol.org]
- 17. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. turkishimmunology.org [turkishimmunology.org]
- 20. researchgate.net [researchgate.net]
- 21. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 22. animalcare.ubc.ca [animalcare.ubc.ca]
ERG240 Technical Support Center: Cell Permeability & Uptake Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with ERG240, a selective, water-soluble inhibitor of branched-chain amino acid aminotransferase 1 (BCAT1).[1][2][3][4] Given that BCAT1 is an intracellular enzyme, robust and reliable assessment of this compound's ability to cross the cell membrane is critical for interpreting in vitro and in vivo experimental results.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why are permeability and uptake assays important?
A1: this compound is an orally active, water-soluble small molecule that acts as a structural analogue of leucine to inhibit the intracellular enzyme BCAT1.[1][2][5] This inhibition has shown anti-inflammatory effects by reducing macrophage infiltration and reprogramming cellular metabolism.[2][3][4] Permeability and uptake assays are crucial to confirm that this compound can cross the plasma membrane to reach its cytosolic target, BCAT1. These assays quantify the rate and extent of its cellular entry, which is essential for validating its biological activity and therapeutic potential.
Q2: Which in vitro permeability assay is most appropriate for this compound?
A2: The choice of assay depends on the specific question being asked. A multi-faceted approach is recommended:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay ideal for initial screening to determine if this compound can passively diffuse across a lipid membrane.[6][7][8]
-
Caco-2 Permeability Assay: This cell-based model is considered the gold standard for predicting in vivo intestinal absorption of orally administered drugs.[9][10][11][12][13] It uses a monolayer of Caco-2 cells, which express various transporters, to assess not only passive diffusion but also active transport and efflux mechanisms.[12]
-
Cellular Uptake Assays (e.g., in macrophages): To measure the actual accumulation of this compound in a target cell type (like macrophages), direct uptake studies are necessary.[14][15][16] These can be performed using techniques like flow cytometry or HPLC/LC-MS to quantify the intracellular concentration of the compound.
Q3: this compound is described as "water-soluble." How does this impact its permeability?
A3: While good water solubility is advantageous for formulation and administration, it can sometimes correlate with lower passive membrane permeability. Highly polar molecules may struggle to cross the hydrophobic lipid bilayer of the cell membrane. Therefore, it is important to experimentally determine this compound's permeability profile. It may utilize specific cellular transporters for entry, a characteristic that can be investigated using Caco-2 assays with relevant inhibitors.[12]
Q4: How can I directly measure the uptake of this compound into my target cells (e.g., macrophages)?
A4: Direct quantification can be achieved by incubating your cells with this compound for a set period, followed by thorough washing to remove any compound bound to the outside of the cells. The cells are then lysed, and the concentration of this compound in the lysate is measured, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15] If a fluorescently labeled version of this compound is available, uptake can be rapidly quantified on a per-cell basis using flow cytometry.[15][17][18][19]
II. Troubleshooting Guides
This section addresses common issues encountered during permeability and uptake experiments with this compound.
Troubleshooting: Low Permeability or Uptake
| Observation | Potential Cause | Recommended Solution |
| Low Papp in PAMPA | This compound has inherently low passive diffusion, possibly due to its hydrophilicity. | This may be an intrinsic property. Proceed to cell-based assays (Caco-2) to investigate the role of active transporters. |
| Low Papp (A→B) in Caco-2 | Poor passive permeability and/or rapid efflux from the basolateral to the apical side. | Calculate the efflux ratio (ER). An ER > 2 suggests active efflux.[12] Repeat the assay in the presence of broad-spectrum efflux pump inhibitors (e.g., verapamil for P-gp) to confirm.[12] |
| Low intracellular concentration in target cells | 1. Efflux Mechanisms: Active transporters are pumping this compound out of the cell. 2. Serum Protein Binding: this compound may bind to proteins in the culture medium (like albumin), reducing the free concentration available for uptake.[20][21][22][23] 3. Experimental Artifact: Insufficient incubation time or incorrect cell density.[24] | 1. Co-incubate with efflux pump inhibitors. 2. Conduct the assay in serum-free media or a buffer for a short duration. Compare results with those from serum-containing media.[20] 3. Perform a time-course (e.g., 5, 15, 30, 60 min) and a cell-density optimization experiment. |
Troubleshooting: High Variability and Inconsistent Results
| Observation | Potential Cause | Recommended Solution |
| High standard deviation between replicate wells | 1. Pipetting Errors: Inaccurate or inconsistent volumes.[24] 2. Cell Monolayer Integrity (Caco-2): Inconsistent monolayer confluence or "leaky" wells.[9] 3. Compound Solubility/Precipitation: this compound may be precipitating out of solution at the tested concentration. | 1. Calibrate pipettes. Use reverse pipetting for viscous solutions. Ensure thorough mixing of stock solutions. 2. Measure Transepithelial Electrical Resistance (TEER) for each well before the assay. Discard wells with TEER values outside the acceptable range (e.g., <300 Ω·cm²).[12] Perform a Lucifer Yellow leakage test. 3. Visually inspect solutions for precipitation. Lower the test concentration or add a small percentage of a solubilizing agent like DMSO (ensure final concentration is non-toxic to cells). |
| Poor Mass Balance / Low Compound Recovery | 1. Non-specific Binding: this compound may be adsorbing to the plasticware.[14] 2. Compound Instability: this compound may be degrading in the assay buffer or being metabolized by the cells. | 1. Use low-binding plates and pipette tips. Include a "recovery" control where the compound is added to an empty well and incubated to quantify loss to plastic.[12] 2. Check compound stability in the assay buffer over the incubation period using HPLC or LC-MS. For cell-based assays, analyze both cell lysate and supernatant for metabolites. |
III. Experimental Protocols & Data
Protocol 1: PAMPA for Passive Permeability
Objective: To assess the passive permeability of this compound across an artificial lipid membrane.
Methodology:
-
Prepare Lipid Membrane: A 2% (w/v) solution of lecithin in dodecane is prepared. 5 µL of this solution is added to the filter of each well of a 96-well donor plate and allowed to impregnate the filter for 5 minutes.[25]
-
Prepare Solutions: A 10 mM stock of this compound in DMSO is diluted to a final concentration of 100 µM in PBS (pH 7.4). High (Testosterone) and low (Atenolol) permeability control compounds are prepared similarly.
-
Load Plates: The acceptor plate wells are filled with 300 µL of PBS. The donor plate wells are filled with 200 µL of the compound solutions.[25]
-
Incubation: The donor plate is carefully placed on top of the acceptor plate ("sandwich") and incubated at room temperature for 16-18 hours in a sealed container with a wet paper towel to minimize evaporation.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a UV-Vis plate reader or LC-MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated.
Sample Data Table:
| Compound | Papp (x 10-6 cm/s) | Permeability Class |
| This compound | 0.8 | Low |
| Testosterone (High Control) | 15.2 | High |
| Atenolol (Low Control) | 0.5 | Low |
Interpretation: The low Papp value suggests this compound has poor passive permeability, warranting investigation into active transport mechanisms.
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To determine the intestinal permeability of this compound and assess if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for 21 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: TEER is measured. Only inserts with TEER values >300 Ω·cm² are used.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4, is used.
-
Transport Studies (Apical to Basolateral, A→B): this compound (10 µM) is added to the apical (AP) chamber. At various time points (e.g., 30, 60, 90, 120 min), samples are taken from the basolateral (BL) chamber.
-
Transport Studies (Basolateral to Apical, B→A): this compound (10 µM) is added to the BL chamber, and samples are taken from the AP chamber at the same time points.
-
Quantification: Compound concentration in all samples is determined by LC-MS/MS.
-
Calculation: Papp values for both directions are calculated. The Efflux Ratio (ER) is calculated as Papp(B→A) / Papp(A→B).[12]
Sample Data Table:
| Compound | Papp (A→B) (x 10-6 cm/s) | Papp (B→A) (x 10-6 cm/s) | Efflux Ratio (ER) | Predicted Absorption |
| This compound | 1.5 | 4.8 | 3.2 | Moderate (Efflux Substrate) |
| Propranolol (High Control) | 22.0 | 21.5 | 0.98 | High |
| Digoxin (Efflux Substrate) | 0.2 | 3.5 | 17.5 | Low (Efflux Substrate) |
Interpretation: An ER of 3.2 suggests that this compound is actively transported by efflux pumps. Its moderate A→B permeability indicates that some compound does cross the monolayer.
IV. Visualized Workflows and Pathways
Diagram 1: General Workflow for Assessing this compound Permeability
Caption: Workflow for evaluating this compound cell permeability.
Diagram 2: Troubleshooting Low Cellular Uptake
Caption: Decision tree for troubleshooting low this compound uptake.
Diagram 3: Mechanisms of Membrane Transport
Caption: Cellular transport mechanisms relevant to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases [spiral.imperial.ac.uk]
- 4. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting 'broken' metabolism in immune cells reduces inflammatory disease | Imperial News | Imperial College London [imperial.ac.uk]
- 6. youtube.com [youtube.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 10. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Flow Cytometry, LDL uptake and Tube Formation Assay [cellbiologics.com]
- 18. protocols.io [protocols.io]
- 19. pubs.acs.org [pubs.acs.org]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. Clinical impact of serum proteins on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biocompare.com [biocompare.com]
- 25. bioassaysys.com [bioassaysys.com]
Technical Support Center: ERG240 in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ERG240 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, orally active inhibitor of branched-chain amino acid aminotransferase 1 (BCAT1).[1][2] BCAT1 is a key enzyme in the catabolism of branched-chain amino acids (BCAAs) like leucine.[3] By inhibiting BCAT1, this compound can modulate cellular metabolism, particularly in activated immune cells like macrophages.[2][4] It has been shown to reduce oxygen consumption and glycolysis.[2][4]
Q2: Is this compound toxic to primary cell cultures?
Current research indicates that this compound has a favorable bioavailability profile with no observable toxicity in the primary cell cultures studied, such as human monocyte-derived macrophages (hMDMs) and murine bone marrow-derived macrophages (BMDMs).[4] Studies have shown that this compound does not affect cell viability or cell numbers even at high concentrations and after 24 hours of treatment.[4][5] A dose-escalating toxicity study in vivo also reported no major adverse effects.[2][4]
Q3: What are the observed effects of this compound on primary macrophages?
In primary macrophage cultures, this compound has been shown to:
-
Inhibit BCAT1 activity.[2]
-
Decrease the expression of Immunoresponsive gene 1 (IRG1) and the production of itaconate.[1][4]
-
Suppress the expression of pro-inflammatory markers like TNF.[4]
-
Inhibit macrophage migration in a dose-dependent manner.[4][5]
-
Activate the NRF2-mediated anti-oxidant response and reduce ROS production.[6]
Q4: I am observing unexpected cell death or poor growth in my primary cell culture treated with this compound. What could be the cause?
While this compound itself has not been reported to be toxic, issues with primary cell culture can arise from various other factors.[7][8][9] Consider these common troubleshooting points:
-
General Cell Culture Health: Primary cells are sensitive and can be affected by issues such as pH shifts in the media, contamination (bacterial, fungal, mycoplasma), or poor-quality reagents.[7] Ensure you are using good aseptic techniques and regularly check your cultures for any signs of contamination.[7]
-
Cell Handling and Passaging: Over-trypsinization or using late-passage primary cells can lead to decreased viability and growth.[8] It is recommended to use early-passage cells and optimize dissociation enzyme concentrations.[8]
-
Cryopreservation and Thawing: Improper thawing of cryopreserved cells can significantly impact their viability. Cells should be thawed rapidly, and the cryoprotectant-containing medium should be removed as soon as possible.
-
Media and Reagent Quality: Ensure the quality of your cell culture media, serum, and other reagents.[7] Variations between lots of serum can affect cell growth.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreased Cell Viability | - Contamination (mycoplasma, bacteria, fungi) - Improper handling (over-trypsinization) - Poor quality of reagents (media, serum) - Issues with cryopreserved stock | - Test for mycoplasma; discard contaminated cultures. - Use lower concentrations of dissociation enzymes for a shorter duration. - Use fresh, high-quality reagents and test new lots of serum. - Thaw a new vial of early-passage cells.[7][8] |
| Reduced Cell Proliferation | - Sub-optimal seeding density - Depletion of essential nutrients - Incorrect CO2 levels or pH | - Ensure you are using the recommended seeding density for your primary cell type. - Perform regular media changes. - Check and calibrate your incubator's CO2 levels to match the bicarbonate concentration in your medium.[7] |
| Cells Detaching from Culture Vessel | - Over-trypsinization - Mycoplasma contamination - Lack of attachment factors in serum-free media | - Reduce the time and concentration of trypsin used. - Test for mycoplasma. - If using serum-free media, ensure it contains the necessary attachment factors.[7] |
Quantitative Data Summary
| Parameter | Cell Type | This compound Concentration | Result |
| IC50 for Migration Inhibition | Murine BMDM | ~5-10 mM | Dose-dependent inhibition of migration.[4][5] |
| Effect on Cell Viability | Murine BMDM | Not specified | No effect on cell numbers after 24h treatment.[4][5] |
| Effect on Cell Viability | Human Macrophages | Not specified | Did not affect cell viability at 3 and 8 hours post-LPS stimulation.[4] |
| IRG1 mRNA and Protein Levels | Human Monocyte-Derived Macrophages | 20 µM (3 hours) | Significant reduction.[1] |
| Itaconate Production | Human Monocyte-Derived Macrophages | 20 µM (3 hours) | Significant reduction.[1] |
Experimental Protocols
Protocol 1: Inhibition of IRG1 and Itaconate Production in Human Macrophages
-
Cell Culture: Culture human monocyte-derived macrophages (hMDMs) under standard conditions.
-
This compound Treatment: Treat the hMDMs with 20 µM this compound for 3 hours.
-
Analysis: Following treatment, harvest the cells to analyze IRG1 mRNA and protein levels. The supernatant can be used to measure itaconate production.[1]
Protocol 2: Inhibition of Macrophage Migration
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs).
-
Transwell Migration Assay:
-
Seed BMDMs in the upper chamber of a transwell plate.
-
Add different concentrations of this compound (e.g., 5 µM and 10 µM) to the upper chamber with the cells.
-
Add a chemoattractant to the lower chamber.
-
Incubate for 24 hours.
-
-
Analysis: Quantify the number of cells that have migrated to the lower chamber.[1]
Visualizations
Caption: this compound inhibits BCAT1, impacting macrophage metabolism.
Caption: General workflow for studying this compound in primary cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 8. kosheeka.com [kosheeka.com]
- 9. Cell Culture Troubleshooting [sigmaaldrich.com]
Validation & Comparative
A Comparative Efficacy Analysis of ERG240 and Other BCAT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of ERG240 with other known inhibitors of Branched-Chain Amino Acid Transaminase 1 (BCAT1), a critical enzyme in the metabolism of branched-chain amino acids (BCAAs). Overexpression of BCAT1 has been implicated in various pathological conditions, including cancer and inflammatory diseases, making it a promising therapeutic target.[1] This document summarizes key experimental data, outlines methodologies, and presents signaling pathway information to aid in the evaluation of these inhibitors for research and drug development purposes.
Introduction to BCAT1 and Its Inhibition
Branched-Chain Amino Acid Transaminase 1 (BCAT1) is a cytosolic enzyme that catalyzes the reversible transamination of BCAAs (leucine, isoleucine, and valine) to their corresponding branched-chain α-keto acids (BCKAs).[1] This process is crucial for BCAA metabolism, which plays a significant role in cellular growth, signaling, and energy production. In certain disease states, such as specific cancers and inflammatory conditions, upregulated BCAT1 activity contributes to disease progression, making it an attractive target for therapeutic intervention.[1][2][3] This guide focuses on a comparative analysis of three BCAT1 inhibitors: this compound, BAY-069, and Gabapentin.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound, BAY-069, and Gabapentin against BCAT1 and its mitochondrial isoform, BCAT2. This data is crucial for understanding the selectivity and potential off-target effects of these inhibitors.
| Inhibitor | Target | IC50 / Ki | Selectivity | Reference |
| This compound | Recombinant Human BCAT1 | 0.1 - 1 nM | Selective for BCAT1 (No inhibition of BCAT2 observed) | [4][5] |
| BAY-069 | Recombinant Human BCAT1 | 27 - 31 nM | Dual inhibitor, also inhibits BCAT2 | [6][7] |
| Recombinant Human BCAT2 | 130 - 153 nM | [6][7] | ||
| Gabapentin | Cytosolic BCAT (BCAT1) | ~1 mM (Ki) | Selective for BCAT1 (Does not inhibit mitochondrial BCAT) | [8][9] |
Preclinical Efficacy of BCAT1 Inhibitors
This section details the preclinical findings for each inhibitor across various disease models. Due to the different research focuses for each compound, direct head-to-head comparative studies are limited. The available data is presented to highlight the individual efficacy of each inhibitor.
This compound: Focus on Inflammatory Diseases
This compound has been primarily investigated for its anti-inflammatory properties. As a leucine analogue, it selectively blocks BCAT1 activity, leading to a reduction in inflammatory responses.[4][10]
Key Preclinical Findings for this compound:
| Disease Model | Dosing Regimen | Key Outcomes | Reference |
| Collagen-Induced Arthritis (CIA) in Mice | 720 mg/kg or 1000 mg/kg, p.o., once daily | Significantly alleviated inflammation and joint destruction. Reduced serum levels of pro-inflammatory markers TNF and RANKL. | [11] |
| Crescentic Glomerulonephritis in Rats | 500 mg/kg, p.o., once daily for 10 days | Reduced glomerular crescent formation, proteinuria, and serum creatinine levels. Decreased macrophage infiltration. | [10][11] |
| LPS-Induced Acute Inflammation in Mice | 500 mg/kg, i.p. | Decreased pro-inflammatory response and increased anti-inflammatory transcriptomic features in peritoneal macrophages. | [11] |
BAY-069: Focus on Oncology
BAY-069 is a potent dual inhibitor of BCAT1 and BCAT2 that has been characterized as a chemical probe for cancer research.[6][12][13]
Key Preclinical Findings for BAY-069:
| Cell Line / Model | Assay Type | Key Outcomes | Reference |
| U-87 MG (Glioblastoma) Cells | Cell Proliferation Assay | IC50 of 358 nM | [6] |
| MDA-MB-231 (Breast Cancer) Cells | Cell Proliferation Assay | IC50 of 874 nM | [6] |
| Pharmacokinetics in Rats | Intravenous and Oral Dosing | Favorable pharmacokinetic profile with low blood clearance and intermediate terminal half-life. | [6] |
Gabapentin: A Repurposed Drug with BCAT1 Inhibitory Activity
Originally developed as an anticonvulsant, gabapentin has been identified as a competitive inhibitor of BCAT1.[9] However, its potency is significantly lower than that of this compound and BAY-069, with inhibitory concentrations in the millimolar range.[8][14] Some studies suggest its anti-proliferative effects may be independent of BCAT1 inhibition.[8][15]
Key Preclinical Findings for Gabapentin:
| Cell Line / Model | Assay Type | Key Outcomes | Reference |
| HCT116 (Colorectal Carcinoma) Cells | Cell Proliferation Assay | 10 mM reduced cell numbers by approximately 50% at 96 hours. | [8] |
| Chronic Myeloid Leukemia (CML) Cells | Colony Formation Assay | Suppressed colony formation, which was rescued by the addition of BCAAs. | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of these BCAT1 inhibitors.
In Vitro BCAT1 Inhibition Assay (for this compound)
The inhibitory activity of this compound on recombinant human BCAT1 was determined using a continuous fluorometric assay. The assay measures the decrease in fluorescence of a probe that reacts with the α-keto acid product of the transamination reaction. The IC50 value was calculated from the dose-response curve of the inhibitor.[4]
Cell Proliferation Assay (for BAY-069)
U-87 MG and MDA-MB-231 cells were seeded in 96-well plates and treated with varying concentrations of BAY-069 for 72 hours. Cell viability was assessed using a standard method such as the MTT or CellTiter-Glo assay, which measures metabolic activity as an indicator of cell number. IC50 values were determined by fitting the data to a four-parameter logistic curve.[6]
Collagen-Induced Arthritis (CIA) Model (for this compound)
DBA/1 mice were immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection was given 21 days later. This compound was administered orally once daily, either prophylactically from the day of the first immunization or therapeutically after the onset of arthritis. The severity of arthritis was evaluated based on a clinical scoring system that assesses paw swelling and inflammation. Histological analysis of the joints was performed to assess inflammation, cartilage damage, and bone resorption.[11]
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and the experimental design.
References
- 1. What are BCAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Branched-chain amino acid metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects [frontiersin.org]
- 4. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. eubopen.org [eubopen.org]
- 8. Gabapentin can suppress cell proliferation independent of the cytosolic branched-chain amino acid transferase 1 (BCAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gabapentin - Wikipedia [en.wikipedia.org]
- 10. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A Review on Branched-Chain Amino Acid Aminotransferase (BCAT) Inhibitors: Current Status, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Gabapentin Can Suppress Cell Proliferation Independent of the Cytosolic Branched-Chain Amino Acid Transferase 1 (BCAT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Validating ERG240's Effect: A Comparative Analysis with BCAT1 siRNA Knockdown
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacological inhibitor ERG240 and siRNA-mediated knockdown for targeting Branched-Chain Amino Acid Transaminase 1 (BCAT1). This analysis is supported by experimental data to objectively evaluate their effects on cellular metabolism and inflammatory responses.
Introduction
Branched-Chain Amino Acid Transaminase 1 (BCAT1) is a cytosolic enzyme that plays a critical role in the metabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[1][2] Dysregulation of BCAT1 has been implicated in various diseases, including cancer and inflammatory conditions, making it an attractive therapeutic target.[3][4] this compound is a potent and selective inhibitor of BCAT1, while siRNA offers a genetic approach to suppress its expression.[5][6] This guide delves into a head-to-head comparison of these two methods, providing valuable insights for researchers investigating the BCAT1 pathway.
Comparative Efficacy: this compound vs. BCAT1 siRNA Knockdown
To validate that the effects of this compound are specifically mediated through the inhibition of BCAT1, its performance can be directly compared with the effects of silencing the BCAT1 gene using small interfering RNA (siRNA). The following tables summarize key quantitative data from studies on human monocyte-derived macrophages (hMDMs).
Table 1: Effect on Cellular Metabolism
| Parameter | Treatment | Outcome | Reference |
| Oxygen Consumption Rate (OCR) | This compound (20 µM) | Decreased | [1] |
| BCAT1 siRNA | Decreased | [1] | |
| Extracellular Acidification Rate (ECAR) | This compound (20 µM) | Decreased | [1] |
| BCAT1 siRNA | Decreased | [1] |
Table 2: Effect on Inflammatory Markers
| Marker | Treatment | Outcome | Reference |
| IRG1 Protein Levels | This compound (20 µM) | Reduced | [1] |
| BCAT1 siRNA | Reduced | [1] | |
| Itaconate Levels | This compound (20 µM) | Reduced | [1] |
| BCAT1 siRNA | Reduced | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for BCAT1 siRNA knockdown and this compound treatment in human monocyte-derived macrophages (hMDMs).
BCAT1 siRNA Knockdown Protocol
-
Cell Culture: hMDMs were plated in 6-well plates at a density of 1 x 10^6 cells per well in RPMI medium and incubated overnight.[1]
-
Transfection: Cells were transfected with a SMARTpool of siGENOME siRNA targeting human BCAT1 (100 nM) or a non-targeting siRNA control using Dharmafect 1 transfection reagent in OPTIMEM medium.[1]
-
Incubation: After 8 hours of incubation with the siRNA-lipid complexes, the medium was replaced with fresh RPMI medium containing M-CSF and FCS.[1]
-
Post-transfection Culture: Cells were cultured for an additional 48 hours before subsequent experiments.[1]
This compound Treatment Protocol
-
Cell Stimulation: hMDMs were stimulated with Lipopolysaccharide (LPS) at a concentration of 100 ng/mL.[1]
-
Inhibitor Treatment: this compound was added to the cell culture medium at a concentration of 20 µM for 3 hours.[1]
-
Analysis: Following treatment, cells were harvested for analysis of mRNA levels, protein expression, and metabolite concentrations.[1]
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental design and the underlying biological pathway, the following diagrams are provided.
References
- 1. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Branched-Chain Amino Acid Aminotransferase (BCAT) Inhibitors: Current Status, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeting 'broken' metabolism in immune cells reduces inflammatory disease | Imperial News | Imperial College London [imperial.ac.uk]
A Comparative Guide to ERG240 and BAY-069 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The burgeoning field of cancer metabolism has identified the branched-chain amino acid (BCAA) metabolic pathway as a critical supporter of tumor growth and progression. Central to this pathway are the branched-chain amino acid transaminases, BCAT1 and BCAT2, which catalyze the reversible transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs). The overexpression of BCAT enzymes, particularly BCAT1, has been implicated in a variety of malignancies, making them attractive targets for therapeutic intervention. This guide provides a comparative overview of two key inhibitors in this area of research: ERG240, a selective BCAT1 inhibitor, and BAY-069, a potent dual inhibitor of BCAT1 and BCAT2.
Target Profile and Mechanism of Action
This compound is an orally active and selective inhibitor of the cytosolic enzyme BCAT1.[1][2] Its mechanism of action in the context of inflammation and cancer involves the modulation of cellular metabolism. By inhibiting BCAT1, this compound has been shown to reduce the levels of IRG1 (immune-responsive gene 1) mRNA and protein, leading to a decrease in the production of itaconate, a metabolite with immunomodulatory functions.[1][3][4][5]
BAY-069 is a potent, dual inhibitor of both the cytosolic BCAT1 and the mitochondrial BCAT2.[6][7][8][9] Developed as a chemical probe, it serves as a valuable tool for elucidating the biological roles of both BCAT isoforms in cancer.[6][7][8][9] Its dual inhibitory action allows for a broader blockade of BCAA catabolism.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and BAY-069 from preclinical studies.
Table 1: In Vitro Efficacy of this compound and BAY-069
| Parameter | This compound | BAY-069 | Cell Lines/Assay Conditions |
| Target Inhibition (IC50) | Not specified in cancer studies | BCAT1: 31 nM BCAT2: 153 nM[6][7] | Biochemical assays |
| Cellular BCAA Upregulation (IC50) | Data not available | U-87 MG (glioblastoma): 358 nM MDA-MB-231 (breast cancer): 874 nM[6] | Measurement of BCAA levels in cell culture medium |
| Anti-proliferative Activity (IC50) | Reduced proliferation in OSCC cells (specific IC50 not provided)[1] | No significant anti-proliferative activity observed in the presence of serum albumin[8] | U-87 MG, MDA-MB-231 cells[8] |
| Cell Migration Inhibition (IC50) | ~5-10 µM (in bone marrow-derived macrophages)[3] | Data not available | Transwell migration assay[3] |
Table 2: Pharmacokinetic Parameters of BAY-069 in Rats
| Parameter | Value | Route of Administration |
| Clearance (CLblood) | 0.11 L/h/kg (human liver microsomes) 1.8 L/h/kg (rat hepatocytes)[6] | In vitro |
| Blood Clearance (CLblood) | Low[6] | Intravenous (i.v.) |
| Volume of Distribution (Vss) | Moderate[6] | Intravenous (i.v.) |
| Terminal Half-life (t1/2) | Intermediate[6] | Intravenous (i.v.) |
| Oral Bioavailability (F) | High[6] | Oral (p.o.) |
Signaling Pathways
Inhibition of BCAT1 by both this compound and BAY-069 is expected to impact downstream signaling pathways that are reliant on BCAA metabolism. The PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, has been identified as a key signaling cascade influenced by BCAT1 activity in cancer.[1][7]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized protocols for key experiments cited in the comparison.
Cell Viability (CCK8) Assay
This assay is used to assess the effect of this compound or BAY-069 on the proliferation of cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., oral squamous cell carcinoma lines) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or BAY-069 in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
CCK8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of PI3K/Akt/mTOR Pathway
This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with a BCAT inhibitor.
-
Cell Culture and Treatment: Plate cancer cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or BAY-069 for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Discussion and Future Directions
This compound and BAY-069 represent two distinct strategies for targeting BCAT-driven cancer metabolism. This compound's selectivity for BCAT1 may offer a more targeted approach, potentially minimizing off-target effects. Its demonstrated efficacy in reducing the proliferation and migration of oral squamous carcinoma cells in vitro suggests its potential as an anti-cancer agent.[1] However, a significant gap in the current knowledge is the lack of in vivo efficacy data for this compound in cancer models.
BAY-069, as a dual BCAT1/2 inhibitor, provides a tool for a more comprehensive blockade of BCAA catabolism. While it potently inhibits its targets and modulates BCAA levels in cancer cells, its in vitro anti-proliferative activity appears to be limited by high plasma protein binding.[8] This highlights the importance of carefully designed in vivo studies to assess its true therapeutic potential, as the in vivo microenvironment may differ significantly from in vitro conditions. Pharmacokinetic data for BAY-069 is available, which can guide the design of such in vivo experiments.[6]
For both compounds, further research is needed to:
-
Conduct head-to-head in vivo efficacy studies in various cancer xenograft models to directly compare their anti-tumor activity.
-
Elucidate the detailed molecular mechanisms by which BCAT inhibition affects different cancer types.
-
Identify predictive biomarkers to determine which patient populations are most likely to respond to BCAT-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ptglab.com [ptglab.com]
- 8. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Confirming the On-Target Effects of ERG240 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm the on-target effects of ERG240, a potent and selective inhibitor of Branched-chain Amino Acid Transaminase 1 (BCAT1). We will objectively compare the performance of this compound with alternative small molecule inhibitors and a genetic approach, supported by experimental data and detailed protocols.
Introduction to this compound and its Target
This compound is an orally active small molecule that acts as a leucine analogue to inhibit the enzymatic activity of BCAT1.[1] BCAT1 is a key enzyme in the metabolism of branched-chain amino acids (BCAAs), playing a crucial role in cellular bioenergetics and inflammatory signaling. In activated macrophages, inhibition of BCAT1 by this compound leads to a metabolic shift that results in a less pro-inflammatory phenotype. This is primarily achieved by reducing the production of itaconate, a metabolite derived from the Krebs cycle that is implicated in inflammation.[1]
Comparative Analysis of BCAT1-Targeting Strategies
To confirm the on-target effects of this compound, it is essential to compare its activity with other methods of BCAT1 inhibition. This guide considers two alternative small molecule inhibitors, BAY-069 and ERG245, and a genetic approach using small interfering RNA (siRNA) to knockdown BCAT1 expression.
Signaling Pathway of BCAT1 in Macrophages
The following diagram illustrates the central role of BCAT1 in the metabolic reprogramming of activated macrophages and the mechanism of action of this compound.
Quantitative Data Comparison
The following table summarizes the inhibitory potency of this compound and its alternatives against BCAT1. While direct comparative data on itaconate reduction in macrophages for all compounds is not available in a single study, the provided IC50 values offer a benchmark for their enzymatic and cellular activities.
| Inhibitor/Method | Target | Type | IC50 (Enzymatic Assay) | IC50 (Cell-based Assay) | Effect on Itaconate Production in Macrophages |
| This compound | BCAT1 | Small Molecule | 0.1–1 nM[1] | ~5–10 µM (Macrophage Migration) | Significantly reduces itaconate levels[1] |
| BAY-069 | BCAT1/BCAT2 | Small Molecule | 31 nM (BCAT1) | 358 nM (U-87 MG cells) | Data not available |
| ERG245 | BCAT1 | Small Molecule | ~0.5 nM | Data not available | Data not available |
| siRNA | BCAT1 mRNA | Genetic | Not Applicable | Not Applicable | Phenocopies this compound, leading to reduced itaconate levels[1] |
Experimental Workflow
Confirming the on-target effects of this compound involves a series of in vitro experiments in macrophages. The following diagram outlines a typical experimental workflow.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Macrophage Culture and Activation
-
Cell Lines: Human monocytic THP-1 cells or primary human/murine macrophages can be used.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation (for THP-1): Treat THP-1 cells with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours to differentiate them into macrophage-like cells.
-
Activation: Stimulate macrophages with 100 ng/mL lipopolysaccharide (LPS) for 4-24 hours, depending on the downstream assay.
Seahorse XF Analyzer Protocol for OCR and ECAR Measurement
This protocol measures mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR).
-
Cell Seeding: Seed 5 x 10^4 to 8 x 10^4 macrophages per well in a Seahorse XF96 cell culture microplate and allow them to adhere.
-
Assay Medium: Use Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.
-
Procedure:
-
Replace the culture medium with the assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the sensor cartridge with the mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A) or glycolysis stress test compounds (e.g., glucose, oligomycin, and 2-deoxyglucose).
-
Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and run the appropriate assay protocol.
-
Analyze the data to determine key parameters of mitochondrial respiration and glycolysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Itaconate Quantification
This method allows for the precise measurement of intracellular itaconate levels.
-
Sample Preparation:
-
After treatment and activation, wash the macrophage monolayer with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with a methanol/water solution.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
-
-
Derivatization: Evaporate the supernatant to dryness and derivatize the metabolites using a suitable agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA) to make them volatile for GC analysis.
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Separate the metabolites on a suitable capillary column.
-
Detect and quantify the itaconate-derived peaks based on their mass spectra and retention times, using a standard curve for absolute quantification.
-
siRNA-mediated Knockdown of BCAT1
This genetic approach provides a highly specific method to confirm the on-target effects of this compound.
-
siRNA Transfection:
-
Use a validated siRNA sequence targeting human BCAT1 mRNA and a non-targeting control siRNA.
-
Transfect macrophages with the siRNA using a suitable transfection reagent (e.g., lipofectamine RNAiMAX) according to the manufacturer's protocol.
-
Incubate the cells for 48-72 hours to allow for target gene knockdown.
-
-
Validation of Knockdown: Confirm the reduction in BCAT1 mRNA and protein levels using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.
-
Functional Assays: Perform the downstream assays (Seahorse, GC-MS, migration) on the BCAT1-knockdown cells to determine if the phenotype mimics that of this compound treatment.
Conclusion
Confirming the on-target effects of this compound in cells requires a multi-faceted approach. By comparing its performance with alternative small molecule inhibitors like BAY-069 and ERG245, and a genetic knockdown of its target, BCAT1, researchers can build a robust body of evidence for its specific mechanism of action. The experimental protocols provided in this guide offer a framework for conducting these critical validation studies. The consistent observation of reduced itaconate production, altered cellular metabolism, and a less inflammatory phenotype across these different inhibitory strategies will provide strong confirmation of this compound's on-target efficacy.
References
Cross-Validation of ERG240: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the available data on ERG240, a potent and selective inhibitor of branched-chain amino acid aminotransferase 1 (BCAT1). This document summarizes key findings, details experimental protocols, and proposes a framework for the cross-validation of this compound's effects in diverse cell lines.
While extensive research has highlighted the therapeutic potential of this compound in inflammatory diseases and its relevance in cancer biology, direct cross-validation studies across a broad spectrum of cell lines are not yet widely published. This guide therefore focuses on the well-documented effects of this compound in macrophage cell lines and outlines a proposed experimental workflow for its validation in other cellular contexts, particularly in cancer cell lines where its target, BCAT1, is often upregulated.
This compound Performance in Macrophage Cell Lines
This compound has been shown to modulate the inflammatory response in various macrophage cell types. The following table summarizes the key quantitative findings from studies on human monocyte-derived macrophages (hMDMs) and bone marrow-derived macrophages (BMDMs).
| Cell Line | Assay | Treatment Conditions | Key Findings |
| Human Monocyte-Derived Macrophages (hMDMs) | Protein Level Analysis | 20 µM this compound for 3 hours | Significant reduction in IRG1 and IL-1β protein levels. No significant change in HIF1A and ACTB expression.[1] |
| Human Monocyte-Derived Macrophages (hMDMs) | mRNA and Itaconate Analysis | 20 µM this compound for 3 hours | Significantly reduced Irg1 mRNA levels and itaconate production.[1] |
| Bone Marrow-Derived Macrophages (BMDMs) | Cell Migration Assay | 5 µM and 10 µM this compound for 24 hours | Dose-dependent inhibition of cell migration with an IC50 value of approximately 5-10 µM, without affecting cell viability.[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of experimental findings. Below are protocols for key assays used to characterize the effects of this compound.
Cell Migration Assay (Transwell)
This protocol is designed to assess the effect of this compound on the migration of BMDMs.
-
Cell Preparation: Isolate BMDMs from bone marrow and culture them in DMEM supplemented with 10% FBS and M-CSF.
-
Transwell Setup: Use Transwell inserts with an 8 µm pore size. Add 100 µL of serum-free DMEM containing BMDMs (2 x 10^5 cells) to the upper chamber.
-
Treatment: In the lower chamber, add 600 µL of DMEM with 10% FBS and varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Cell Staining and Counting: Remove non-migrated cells from the upper surface of the insert with a cotton swab. Fix the migrated cells on the lower surface with methanol and stain with 0.5% crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope. The IC50 value can be calculated from the dose-response curve.
Cell Viability Assay (MTT)
This assay is used to determine the effect of this compound on cell viability.
-
Cell Seeding: Seed BMDMs in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Metabolic Flux Analysis (Seahorse)
This protocol measures the effect of this compound on cellular metabolism.[2]
-
Cell Seeding: Seed hMDMs in a Seahorse XF96 cell culture microplate at a density of 5 x 10^5 cells per well and allow them to adhere.
-
Treatment: Treat the cells with this compound (e.g., 20 µM) for a specified period (e.g., 3 hours).
-
Assay Preparation: Wash the cells and incubate them in XF Assay Medium.
-
Seahorse Analysis: Perform real-time measurements of the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using a Seahorse XF96 Extracellular Flux Analyzer.
-
Data Analysis: Analyze the OCR and ECAR data to determine the effects of this compound on mitochondrial respiration and glycolysis.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and a proposed workflow for its cross-validation, the following diagrams are provided.
Proposed Cross-Validation Study in Cancer Cell Lines
Given the established role of BCAT1 in promoting the progression of various cancers, including lung, gastric, and head and neck squamous cell carcinoma, a cross-validation study of this compound in relevant cancer cell lines is highly warranted.[4][5][6] Such a study would provide critical insights into the broader applicability and potential cell-type specificity of this compound's anti-cancer effects.
A proposed panel of cell lines could include:
-
Lung Adenocarcinoma: A549, H1299
-
Gastric Cancer: BGC823, SGC-7901
-
Head and Neck Squamous Cell Carcinoma: FaDu, Cal27
-
Immune Cell Control: hMDMs, BMDMs
The experimental workflow for this proposed study is outlined in the diagram above. The primary endpoints for comparison would include:
| Cell Line | IC50 (Proliferation) | IC50 (Migration) | Effect on OCR/ECAR | Key Biomarker Modulation (e.g., c-Myc, p-AKT) |
| A549 | ||||
| H1299 | ||||
| BGC823 | ||||
| SGC-7901 | ||||
| FaDu | ||||
| Cal27 | ||||
| hMDMs | ||||
| BMDMs |
Alternative BCAT1 Inhibitors
A comprehensive cross-validation study should ideally include a comparison of this compound with other known BCAT1 inhibitors. While the literature on alternative, selective BCAT1 inhibitors is still emerging, compounds such as Gabapentin have been reported to have some inhibitory effects on BCAT1, although they are not as specific as this compound. Including such compounds in comparative studies would provide a more complete picture of the therapeutic window and specificity of this compound.
Conclusion
This compound is a promising therapeutic agent with well-documented effects on macrophage function. The data presented in this guide provides a solid foundation for researchers working with this compound. However, to fully realize its therapeutic potential, particularly in oncology, a systematic cross-validation of its efficacy and mechanism of action across a diverse range of cancer cell lines is a critical next step. The proposed experimental framework and data comparison tables offer a roadmap for such an investigation, which will be invaluable for the continued development and application of this compound in preclinical and clinical research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BCAT1 promotes lung adenocarcinoma progression through enhanced mitochondrial function and NF-κB pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. BCAT1 Activates PI3K/AKT/mTOR Pathway and Contributes to the Angiogenesis and Tumorigenicity of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of ERG240 and gabapentin
This guide provides a detailed comparative analysis of ERG240 and gabapentin, focusing on their distinct mechanisms of action, and a review of available preclinical and clinical data. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these two compounds.
Overview and Mechanism of Action
This compound is an investigational small molecule that acts as a selective inhibitor of the cytosolic branched-chain amino acid aminotransferase 1 (BCAT1).[1][2][3] BCAT1 is a key enzyme in the metabolism of branched-chain amino acids (BCAAs), which are essential amino acids that play a role in various cellular processes.[3][4] By inhibiting BCAT1, this compound modulates the metabolic reprogramming that occurs in activated immune cells, particularly macrophages.[2][3][5][6] This inhibition leads to a reduction in pro-inflammatory responses, making this compound a potential therapeutic agent for inflammatory and autoimmune diseases.[1][3][5]
Gabapentin , an analog of the neurotransmitter gamma-aminobutyric acid (GABA), is an established medication approved for the treatment of epilepsy and neuropathic pain.[7][8] Despite its structural similarity to GABA, gabapentin does not exert its effects through direct interaction with GABA receptors.[7][8][9] Its primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[7][8][10] This interaction reduces the influx of calcium into presynaptic neurons, which in turn diminishes the release of excitatory neurotransmitters such as glutamate.[8][10][11]
Data Presentation
Table 1: General Characteristics
| Feature | This compound | Gabapentin |
| Target | Branched-chain amino acid aminotransferase 1 (BCAT1)[1][2][3] | α2δ-1 subunit of voltage-gated calcium channels[7][8][10] |
| Therapeutic Area (Proposed/Approved) | Inflammatory diseases, autoimmune disorders (Investigational)[1][3][5] | Epilepsy, Neuropathic pain (Approved)[7][8] |
| Mechanism of Action | Inhibition of BCAT1, modulation of macrophage metabolism, anti-inflammatory effects[2][3][5][6] | Inhibition of α2δ-1 subunit, reduction of excitatory neurotransmitter release[8][10][11] |
| Administration Route | Oral[1] | Oral[8] |
Table 2: Comparative Efficacy in a Preclinical Model of Arthritis
| Parameter | This compound (Collagen-Induced Arthritis in Mice) | Gabapentin |
| Inflammation Reduction | >50% reduction in joint inflammation[5][12] | Data not available in a comparable model |
| Cartilage Degradation | 74% reduction[6] | Data not available in a comparable model |
| Pannus Formation | 86% reduction[6] | Data not available in a comparable model |
| Bone Erosion | 86% reduction[6] | Data not available in a comparable model |
Note: Direct comparative studies between this compound and gabapentin are not available. The data presented is from separate preclinical studies.
Table 3: Effects on Cellular and Molecular Markers
| Marker | This compound | Gabapentin |
| Macrophage Infiltration | Significantly reduced in inflamed joints and kidneys (preclinical models)[6] | Data not available |
| Pro-inflammatory Cytokines (e.g., TNF) | Decreased serum levels in a preclinical arthritis model[5] | No direct effect on cytokine production reported as a primary mechanism |
| Itaconate Production | Significantly reduced in activated macrophages[3][6] | Not a known target or pathway |
| Glutamate Release | No direct effect reported | Reduced in the central nervous system[8][10][11] |
Experimental Protocols
This compound: Collagen-Induced Arthritis (CIA) in Mice
-
Animal Model: DBA/1 mice are typically used for this model.
-
Induction of Arthritis: Arthritis is induced by immunization with an emulsion of bovine type II collagen in Complete Freund's Adjuvant, followed by a booster immunization.
-
Treatment: this compound is administered orally, once daily, at specified doses (e.g., 720 mg/kg or 1000 mg/kg) for a defined period (e.g., 3-4 weeks).[1]
-
Assessment: The severity of arthritis is evaluated using a clinical scoring system based on paw swelling and inflammation. Histological analysis of the joints is performed to assess inflammation, cartilage damage, pannus formation, and bone resorption.[6][13] Serum levels of inflammatory markers like TNF and RANKL may also be measured.[5]
Gabapentin: Human Experimental Pain Models
-
Study Design: A randomized, double-blind, placebo-controlled, crossover trial is a common design.[14]
-
Participants: Healthy human volunteers are recruited for the study.
-
Intervention: Participants receive a single dose or multiple doses of gabapentin (e.g., 1200 mg single dose or 600 mg three times over 24 hours) or a matching placebo.[14][15]
-
Pain Induction and Measurement:
-
Temporal Summation: Repetitive electrical stimulation is applied to the skin to induce a progressive increase in pain perception. The pain threshold for temporal summation is measured.[14][15]
-
Cutaneous and Muscle Pain: Pain thresholds to single and repeated electrical stimulation of the skin and muscle are determined.[15]
-
Tonic Muscle Pain: Intramuscular injection of hypertonic saline is used to induce tonic muscle pain, and the intensity and area of pain are assessed.[15]
-
-
Outcome Measures: The primary outcomes are changes in pain thresholds, pain intensity ratings, and the area of perceived pain following gabapentin administration compared to placebo.[14][15]
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits BCAT1 in macrophages, modulating metabolic reprogramming and reducing inflammation.
Experimental Workflow for Gabapentin in Neuropathic Pain
Caption: Gabapentin binds to the α2δ-1 subunit of VGCCs, reducing neurotransmitter release and pain signals.
Conclusion
This compound and gabapentin represent two distinct pharmacological approaches with different molecular targets and therapeutic rationales. This compound is an investigational compound that targets cellular metabolism to produce anti-inflammatory effects, showing promise in preclinical models of autoimmune disease. Gabapentin is an established drug that modulates neuronal excitability and is effective in the treatment of neuropathic pain and epilepsy. The available data, while not from direct comparative studies, highlight their unique mechanisms and potential applications. Further research, including clinical trials for this compound and potentially comparative effectiveness studies, will be necessary to fully elucidate their respective therapeutic profiles and position them in clinical practice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases [spiral.imperial.ac.uk]
- 3. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of branched-chain aminotransferase isoenzymes and gabapentin in neurotransmitter metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting 'broken' metabolism in immune cells reduces inflammatory disease | Imperial News | Imperial College London [imperial.ac.uk]
- 6. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Gabapentin - Wikipedia [en.wikipedia.org]
- 9. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Mechanisms of the Antinociceptive Action of Gabapentin [jstage.jst.go.jp]
- 12. Targeting 'broken' metabolism in immune cells reduces inflammatory disease | Imperial News | Imperial College London [imperial.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. The effects of gabapentin in human experimental pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Effects of ERG240 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of ERG240 against established anti-inflammatory agents, Dexamethasone and Ibuprofen. The data presented is compiled from publicly available experimental studies to assist researchers in evaluating the potential of this compound as a therapeutic candidate.
Executive Summary
This compound is an experimental small molecule that acts as a selective inhibitor of the cytosolic branched-chain aminotransferase 1 (BCAT1).[1] Its anti-inflammatory properties stem from its ability to modulate the metabolic reprogramming of activated macrophages, a key cell type in inflammatory processes.[1][2] By inhibiting BCAT1, this compound disrupts the altered Krebs cycle in inflammatory macrophages, leading to a reduction in the production of pro-inflammatory mediators.[3][4] This guide summarizes the in vivo efficacy of this compound in two distinct and well-established animal models of inflammatory diseases: collagen-induced arthritis (CIA) in mice, a model for rheumatoid arthritis, and nephrotoxic serum-induced crescentic glomerulonephritis in rats, a model for severe kidney inflammation.[2][5] The performance of this compound is compared with the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, two widely used anti-inflammatory drugs.
Data Presentation
Table 1: Comparison of Anti-inflammatory Effects in Collagen-Induced Arthritis (CIA) in Mice
| Parameter | This compound | Dexamethasone | Ibuprofen |
| Dose | 720 mg/kg (prophylactic), 1000 mg/kg (therapeutic), p.o.[5] | 1 mg/kg, i.p.[6] | 30 mg/kg, p.o.[7] |
| Reduction in Inflammation | 53% (therapeutic)[3][5] | Significant reduction in arthritis score[6] | Attenuated neuroinflammation[7] |
| Reduction in Cartilage Degradation | 74% (therapeutic)[3][5] | Not explicitly quantified in the cited study. | Not explicitly quantified in the cited study. |
| Reduction in Pannus Formation | 86% (therapeutic)[3][5] | Not explicitly quantified in the cited study. | Not explicitly quantified in the cited study. |
| Reduction in Bone Erosion | 86% (therapeutic)[3][5] | Significant preservation of bone and joint integrity[8] | Not explicitly quantified in the cited study. |
| Effect on Paw Swelling | Significant decrease in joint edema in forepaws (therapeutic)[5] | Significant reduction in paw swelling[6] | Not explicitly quantified in the cited study. |
Note: The data for Dexamethasone and Ibuprofen are from separate studies with different experimental designs and may not be directly comparable to the this compound data.
Table 2: Comparison of Anti-inflammatory Effects in Crescentic Glomerulonephritis in Rats
| Parameter | This compound | Dexamethasone (Methylprednisolone) | Ibuprofen |
| Dose | 500 mg/kg, p.o.[2][3] | 30 mg/kg/day, i.p. (Methylprednisolone)[9] | Data not available in a comparable model. |
| Reduction in Glomerular Crescent Formation | Significantly reduced[2][3] | Largely prevented[9] | Not available. |
| Reduction in Proteinuria | Significantly reduced[2][3] | Significantly reduced[9] | Can induce proteinuria in some cases.[10] |
| Reduction in Serum Creatinine | Significantly reduced[2][3] | Prevented increase[9] | Not available. |
Note: Data for Dexamethasone is from a study using Methylprednisolone, a similar glucocorticoid. Data for Ibuprofen in a directly comparable model of crescentic glomerulonephritis with these specific endpoints is limited; some studies indicate potential for nephrotoxicity.[10][11][12]
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol is based on the methodology described in the study by Papathanassiu et al., 2017.[5]
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Induction:
-
Day 0: Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Day 21: A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment:
-
Prophylactic: this compound (720 mg/kg) is administered orally once daily, starting from the day of the booster injection (Day 21).
-
Therapeutic: this compound (1000 mg/kg) is administered orally once daily after the establishment of arthritis.
-
-
Assessment:
-
Clinical Scoring: Arthritis severity is monitored regularly using a clinical scoring system (e.g., 0-4 scale for each paw, assessing erythema and swelling).
-
Histology: At the end of the study, paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.[13]
-
Nephrotoxic Serum-Induced Crescentic Glomerulonephritis in Wistar-Kyoto Rats
This protocol is based on the methodology described in the study by Papathanassiu et al., 2017.[2][5]
-
Animals: Male Wistar-Kyoto (WKY) rats.
-
Induction: Crescentic glomerulonephritis is induced by a single intravenous injection of nephrotoxic serum (NTS) derived from rabbits immunized with rat glomerular basement membrane.[14][15]
-
Treatment: this compound (500 mg/kg) is administered orally once daily for 10 consecutive days following the induction of nephritis.
-
Assessment:
-
Proteinuria: Urine is collected at specified time points to measure protein levels.
-
Serum Creatinine: Blood samples are collected to measure serum creatinine levels as an indicator of kidney function.
-
Histology: At the end of the study, kidneys are collected, fixed, and embedded in paraffin. Sections are stained to visualize and quantify glomerular crescent formation.
-
Mandatory Visualization
Caption: this compound Mechanism of Action in Macrophages.
References
- 1. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wiki.epfl.ch [wiki.epfl.ch]
- 6. Dexamethasone-Loaded Thermosensitive Hydrogel Suppresses Inflammation and Pain in Collagen-Induced Arthritis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 8. The evaluation of the therapeutic efficacy and side effects of a macromolecular dexamethasone prodrug in the collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic effect of glucocorticoid on experimental crescentic glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. researchgate.net [researchgate.net]
- 12. Pathological and biochemical modifications of renal function in ibuprofen-induced interstitial nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nephrotoxic serum-induced nephritis in Wistar-Kyoto rats: a model to evaluate antinephritic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EXPERIMENTAL GLOMERULONEPHRITIS: II. IMMUNOLOGIC EVENTS IN THE PATHOGENESIS OF NEPHROTOXIC SERUM NEPHRITIS IN THE RAT - PMC [pmc.ncbi.nlm.nih.gov]
Confirming BCAT1 Inhibition by ERG240 in Tissue Samples: A Comparative Guide
For researchers and drug development professionals investigating the therapeutic potential of targeting branched-chain amino acid (BCAA) metabolism, confirming the inhibition of the key enzyme, branched-chain amino acid aminotransferase 1 (BCAT1), is a critical step. ERG240 has emerged as a potent and selective inhibitor of BCAT1.[1] This guide provides a comprehensive comparison of methods to confirm BCAT1 inhibition by this compound in tissue samples, supported by experimental data and detailed protocols.
This compound and Alternative BCAT1 Inhibitors: A Quantitative Comparison
This compound is a leucine analogue that demonstrates high potency and selectivity for BCAT1 over its mitochondrial isoform, BCAT2.[1] Several other compounds have been investigated for their BCAT1 inhibitory activity, offering a spectrum of potencies and specificities. The following table summarizes the inhibitory concentrations (IC50) of this compound and its alternatives against BCAT1.
| Inhibitor | Target(s) | IC50 for BCAT1 | Notes |
| This compound | BCAT1 | 0.1–1 nM[1] | Highly potent and selective for BCAT1 over BCAT2. Orally active.[2] |
| BAY-069 | BCAT1/BCAT2 | 31 nM[3] | Potent dual inhibitor of both BCAT1 and BCAT2 (IC50 for BCAT2 is 153 nM).[3] |
| Gabapentin | BCAT1, α2δ subunit of voltage-gated calcium channels | ~1.3 mM (for complete inhibition)[4] | Lower potency for BCAT1 and known off-target effects.[5] |
Signaling Pathway of BCAT1 Inhibition
BCAT1 plays a crucial role in the catabolism of BCAAs, which are essential amino acids. Its inhibition by this compound leads to a disruption of this pathway, impacting downstream metabolic processes and cellular functions.
Experimental Workflow for Confirmation of BCAT1 Inhibition
A multi-faceted approach is recommended to robustly confirm BCAT1 inhibition in tissue samples. This workflow combines direct measurement of enzyme activity with the analysis of protein levels and downstream metabolic consequences.
Detailed Experimental Protocols
BCAT1 Enzymatic Activity Assay (Spectrophotometric)
This assay measures the enzymatic activity of BCAT1 in tissue homogenates by monitoring the change in absorbance resulting from the reaction.
Materials:
-
Tissue homogenization buffer (e.g., 50 mM HEPES, 1 mM EDTA, pH 7.6, with protease inhibitors)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
L-Leucine (substrate)
-
α-Ketoglutarate (α-KG) (co-substrate)
-
NADH
-
Leucine dehydrogenase
-
This compound or other inhibitors
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Tissue Homogenization: Homogenize fresh or frozen tissue samples in ice-cold homogenization buffer. Centrifuge the homogenate to pellet debris and collect the supernatant. Determine the protein concentration of the supernatant.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, L-leucine, α-KG, NADH, and leucine dehydrogenase.
-
Initiation of Reaction: Add the tissue homogenate to the reaction mixture. To test for inhibition, pre-incubate the homogenate with this compound or other inhibitors for a specified time before adding to the reaction mixture.
-
Measurement: Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals using a spectrophotometer. The rate of NADH oxidation is proportional to the BCAT1 activity.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) and normalize it to the protein concentration of the tissue homogenate. Compare the activity in the presence and absence of the inhibitor to determine the percentage of inhibition.
Western Blot for BCAT1 Protein Levels
This technique is used to detect and quantify the amount of BCAT1 protein in tissue lysates.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BCAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Lysis: Lyse tissue samples in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-BCAT1 antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to compare BCAT1 protein levels between samples.
Immunohistochemistry (IHC) for BCAT1 Localization
IHC allows for the visualization of BCAT1 protein expression and its localization within the tissue architecture.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution to block endogenous peroxidase activity
-
Blocking solution (e.g., normal serum)
-
Primary antibody against BCAT1
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen system
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.[6][7][8][9]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer.[6][7][10]
-
Blocking: Block endogenous peroxidase activity with hydrogen peroxide and then block non-specific antibody binding with a blocking solution.[6][10]
-
Primary Antibody Incubation: Incubate the sections with the primary anti-BCAT1 antibody.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the signal using a DAB substrate, which will produce a brown precipitate at the site of the antigen.[6]
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei and then dehydrate, clear, and mount the slides.[6][7]
-
Analysis: Examine the slides under a microscope to assess the intensity and localization of BCAT1 staining.
Metabolomics Analysis of BCAAs and TCA Cycle Intermediates by LC-MS/MS
This powerful technique provides a quantitative assessment of the downstream metabolic effects of BCAT1 inhibition.
Materials:
-
Tissue samples
-
Extraction solvent (e.g., methanol/acetonitrile/water mixture)
-
Internal standards (isotopically labeled amino acids)
-
LC-MS/MS system
Procedure:
-
Metabolite Extraction: Homogenize tissue samples in a cold extraction solvent containing internal standards to precipitate proteins and extract metabolites.[11]
-
Sample Preparation: Centrifuge the homogenate and collect the supernatant. The supernatant can be dried and reconstituted in a suitable solvent for LC-MS/MS analysis.[11]
-
LC-MS/MS Analysis: Inject the prepared samples onto an LC-MS/MS system. Use an appropriate chromatography method to separate the metabolites of interest (BCAAs, BCKAs, and TCA cycle intermediates). The mass spectrometer will detect and quantify the individual metabolites based on their mass-to-charge ratio.[11]
-
Data Analysis: Process the raw data to obtain the concentrations of each metabolite. Normalize the data to the tissue weight or protein content. Compare the metabolite levels in this compound-treated tissues to control tissues to identify significant changes resulting from BCAT1 inhibition. A successful inhibition should lead to an accumulation of BCAAs and a reduction in their corresponding BCKAs and potentially alter the levels of TCA cycle intermediates.
References
- 1. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. bosterbio.com [bosterbio.com]
- 5. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. cdn.origene.com [cdn.origene.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of BCAT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic (PK) profiles of three prominent branched-chain amino acid transaminase 1 (BCAT1) inhibitors: BAY-069, ERG240, and Bcat-IN-2. The information presented herein is intended to assist researchers in selecting the most appropriate inhibitor for their preclinical studies by offering a side-by-side analysis of their absorption, distribution, metabolism, and excretion (ADME) properties, supported by available experimental data.
Executive Summary
BCAT1 is a critical enzyme in the metabolism of branched-chain amino acids (BCAAs) and has emerged as a promising therapeutic target in oncology and inflammatory diseases. The development of potent and selective BCAT1 inhibitors is a key focus of current research. Understanding the pharmacokinetic behavior of these inhibitors is paramount for predicting their efficacy and safety in vivo. This guide summarizes the available preclinical PK data for BAY-069, this compound, and Bcat-IN-2, highlighting their key characteristics to facilitate informed decision-making in drug development.
Quantitative Pharmacokinetic Data
The following table summarizes the key in vitro and in vivo pharmacokinetic parameters for the three BCAT1 inhibitors.
| Parameter | BAY-069 | This compound | Bcat-IN-2 |
| Species | Rat (in vivo), Human, Rat (in vitro) | Mouse (in vivo) | Mouse (in vivo) |
| In Vitro Metabolic Stability | |||
| Human Liver Microsomes (CLblood, L/h/kg) | 0.11[1] | Not Available | Not Available |
| Rat Hepatocytes (CLblood, L/h/kg) | 1.8[1] | Not Available | Not Available |
| In Vitro Permeability | |||
| Caco-2 Permeability | High, no efflux[1][2] | Not Available | Not Available |
| In Vivo Pharmacokinetics (Intravenous) | |||
| Dose | 0.3 mg/kg[1][2] | 125 mg/kg[3] | 1 mg/kg[4] |
| C0 (μg/mL) | Not Available | 135.5 ± 15.6 | Not Available |
| t1/2 (h) | Intermediate[1][2] | 0.2 ± 0.0 | 9.2[4][5] |
| AUClast (μg*h/mL) | Not Available | 51.1 ± 3.4 | Not Available |
| Clearance (CLblood) | Low[1][2] | Not Available | 0.3 mL/min/kg[4][5] |
| Volume of Distribution (Vss) | Moderate[1][2] | Not Available | Not Available |
| In Vivo Pharmacokinetics (Oral) | |||
| Dose | 0.6 mg/kg[1][2] | 500 mg/kg[3] | 5 mg/kg[4] |
| Cmax (μg/mL) | Not Available | 165.7 ± 15.1 | Not Available |
| tmax (h) | Not Available | 0.5 ± 0.0 | Not Available |
| Bioavailability (F%) | High[1][2] | Excellent (98.3 ± 13.9)[3] | 100[4][5][6] |
Experimental Methodologies
In Vitro Metabolic Stability Assay
The metabolic stability of the inhibitors is assessed using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.
Principle: The rate of disappearance of the test compound is measured over time when incubated with liver microsomes in the presence of necessary cofactors (e.g., NADPH). This provides an indication of the compound's susceptibility to hepatic metabolism.
General Protocol:
-
Preparation: Liver microsomes (from human or relevant animal species) are thawed and diluted in a phosphate buffer (pH 7.4).
-
Incubation: The test compound is added to the microsomal suspension. The reaction is initiated by the addition of an NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Calculation: The rate of disappearance is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[7][8][9][10][11]
Caco-2 Permeability Assay
This assay is widely used to predict the intestinal absorption of orally administered drugs.
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer of polarized enterocytes that mimics the intestinal epithelial barrier. The rate of transport of a compound across this monolayer is measured.
General Protocol:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for approximately 21 days to allow for differentiation and formation of a tight monolayer.
-
Transport Study: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite side at specific time points.
-
Directional Transport: To assess for active efflux, transport is measured in both directions (A to B and B to A).
-
Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux transporters.[12][13][14][15][16]
In Vivo Pharmacokinetic Studies
These studies are conducted in animal models to determine the ADME properties of a drug candidate in a living organism.
General Protocol:
-
Animal Model: Typically, rodents such as mice or rats are used.
-
Drug Administration: The compound is administered via a specific route, commonly intravenous (IV) for determining clearance and volume of distribution, and oral (PO) for assessing oral bioavailability.
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK parameters such as clearance (CL), volume of distribution (Vss), half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (tmax), and bioavailability (F).[17][18][19][20]
Signaling Pathways and Experimental Workflows
BCAT1 Signaling Pathway
BCAT1 plays a crucial role in cellular metabolism and has been shown to influence key signaling pathways implicated in cell growth, proliferation, and survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. mercell.com [mercell.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. enamine.net [enamine.net]
- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 20. mdpi.com [mdpi.com]
ERG240: Unprecedented Specificity for BCAT1 over BCAT2
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a molecular compound is paramount. This guide provides a detailed comparison of ERG240's activity against the branched-chain amino acid transaminase 1 (BCAT1) versus its mitochondrial isoform, BCAT2, supported by experimental data.
This compound, a novel small molecule inhibitor, has demonstrated remarkable and high specificity for the cytosolic enzyme BCAT1, with no discernible activity against BCAT2. This selectivity is crucial for therapeutic applications targeting diseases where BCAT1 is implicated, such as in certain cancers and inflammatory conditions.[1][2]
Comparative Inhibitory Activity
Experimental data robustly supports the selective inhibition of BCAT1 by this compound. In enzymatic assays, this compound potently inhibits recombinant human BCAT1 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range, while exhibiting no inhibitory effect on recombinant human BCAT2.
| Target | This compound IC50 | Source |
| BCAT1 | 0.1–1 nM | [3] |
| BCAT2 | No inhibition observed | [3] |
Signaling Pathway of BCAA Catabolism
Branched-chain amino acids (BCAAs) are essential amino acids, and their catabolism is initiated by the BCAT enzymes. BCAT1 is primarily located in the cytoplasm, whereas BCAT2 is found in the mitochondria.[4] The distinct localization of these isoforms suggests they have different roles in cellular metabolism. This compound's specific targeting of the cytoplasmic BCAT1 allows for the precise dissection of its role in various physiological and pathological processes.
Caption: BCAA catabolic pathway highlighting the specific inhibition of cytoplasmic BCAT1 by this compound.
Experimental Validation of this compound Specificity
The specificity of this compound was determined using a continuous fluorometric enzymatic assay. This method allows for the real-time measurement of enzyme activity and its inhibition.
Experimental Protocol:
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for human BCAT1 and BCAT2.
Materials:
-
Recombinant human BCAT1 and BCAT2 enzymes
-
Branched-chain amino acids (L-leucine, L-isoleucine, L-valine)
-
α-ketoglutarate
-
A coupled enzyme system for detection (e.g., glutamate dehydrogenase)
-
NADPH
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
A reaction mixture is prepared containing the assay buffer, a BCAA substrate (e.g., L-leucine), α-ketoglutarate, NADPH, and the coupled enzyme.
-
Varying concentrations of this compound are added to the wells of the microplate.
-
The reaction is initiated by the addition of either recombinant human BCAT1 or BCAT2 to the respective wells.
-
The decrease in NADPH fluorescence, which is proportional to the transaminase activity, is monitored kinetically over time using a fluorometric plate reader.
-
The initial reaction velocities are calculated from the linear phase of the reaction progress curves.
-
The percentage of inhibition at each this compound concentration is determined relative to a vehicle control (e.g., DMSO).
-
The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Caption: Workflow for determining the IC50 of this compound against BCAT1 and BCAT2.
This rigorous experimental approach unequivocally demonstrates the high specificity of this compound for BCAT1, making it an invaluable tool for investigating the distinct biological functions of BCAT1 and a promising candidate for therapeutic development.
References
- 1. Targeting 'broken' metabolism in immune cells reduces inflammatory disease | Imperial News | Imperial College London [imperial.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of ERG240: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive overview of the recommended disposal procedures for ERG240, a selective inhibitor of the enzyme branched-chain aminotransferase 1 (BCAT1).
This compound, identified with CAS number 1415683-79-2 and chemical formula C7H11NaO3, is a water-soluble, structural analogue of the amino acid leucine. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety principles for the disposal of non-hazardous, water-soluble organic salts and amino acid analogues can be applied. It is crucial to note that all procedures must be conducted in accordance with institutional policies and local regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, particularly in its solid form, should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its physical state (solid or liquid) and whether it is contaminated with other hazardous materials.
Solid this compound Waste:
-
Waste Identification and Segregation: Unused, expired, or contaminated solid this compound should be collected in a clearly labeled, sealed container designated for non-hazardous chemical waste. Avoid mixing with other chemical waste streams unless compatibility has been verified.
-
Disposal as Non-Hazardous Waste: In many cases, small quantities of non-hazardous solid waste can be disposed of in the regular laboratory trash, provided it is not contaminated with any hazardous materials.[1][2] However, this is highly dependent on institutional and local regulations.
-
Consult EHS: Prior to disposal, it is imperative to consult with your institution's EHS department to confirm the appropriate disposal route for non-hazardous chemical solids.
Aqueous Solutions of this compound:
-
Neutralization (if necessary): While this compound is not expected to be highly acidic or basic, it is good laboratory practice to check the pH of the solution. If the pH is outside the neutral range (typically 6-8), it should be neutralized with a suitable acid or base.
-
Dilution: For small quantities of uncontaminated this compound solutions, dilution with a large volume of water (at least 20-fold) is a common practice before drain disposal.[3][4]
-
Drain Disposal: Following dilution, the solution may be permissible for drain disposal with copious amounts of running water.[1][3][4] This method is generally acceptable for water-soluble, non-toxic organic compounds. However, this is subject to local wastewater regulations and institutional policies.
-
Prohibited Disposals: Never dispose of this compound solutions down the drain if they are mixed with heavy metals, solvents, or other hazardous chemicals.
Contaminated Materials:
Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be considered chemically contaminated waste. These items should be collected in a designated, clearly labeled waste container and disposed of according to your institution's chemical waste procedures.
Quantitative Data for Disposal
At present, there is no publicly available quantitative data specifically for the disposal of this compound. The following table summarizes the general guidelines for similar non-hazardous, water-soluble organic compounds.
| Parameter | Guideline | Source |
| pH Range for Drain Disposal | 5.5 - 11.0 | University of Otago |
| Concentration for Drain Disposal | Dilute aqueous solutions | University of Otago |
| Incompatible Waste for Mixing | Strong acids, bases, oxidizing agents, and reactive chemicals | General Laboratory Safety |
Disposal Workflow Diagram
The following diagram illustrates the general decision-making process for the proper disposal of this compound.
By adhering to these general guidelines and, most importantly, consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Navigating the Safe Handling of ERG240: A Guide for Laboratory Professionals
A study involving a dose-escalating toxicity assessment of ERG240 indicated no major adverse effects even at high concentrations in vivo.[1] However, in the absence of complete hazard data, it is crucial to treat this compound as a potentially hazardous substance and to follow stringent safety protocols to minimize any potential risk.
Personal Protective Equipment (PPE) and Handling
When working with this compound, a proactive approach to safety is essential. The following personal protective equipment should be considered standard for all procedures involving this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For procedures with a risk of splashes or aerosol generation, chemical safety goggles and a face shield should be used.[2] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, should be worn at all times. Given the lack of specific chemical compatibility data, it is advisable to double-glove, especially when handling concentrated solutions. |
| Body Protection | A standard laboratory coat is required. For procedures involving larger quantities or a higher risk of contamination, a disposable gown or a specialized chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | All handling of powdered this compound or procedures that could generate aerosols should be conducted within a certified chemical fume hood.[3] If a fume hood is not feasible, a risk assessment should be performed to determine if a respirator (e.g., N95 or higher) is necessary. |
Operational and Disposal Plans
A clear and well-defined plan for the handling and disposal of this compound is critical for maintaining a safe laboratory environment.
Storage
Proper storage is vital to maintain the integrity of this compound and to prevent accidental exposure. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The container should be clearly labeled with the compound name and any known or potential hazards.[2]
Spills
In the event of a spill, the area should be evacuated and ventilated. Only personnel with the appropriate training and PPE should be involved in the cleanup. For small spills of powdered this compound, gently cover with an absorbent material to avoid raising dust, and then carefully collect it into a sealed container for disposal. For liquid spills, absorb the material with an inert absorbent and place it in a sealed container.
Disposal
As the specific hazards of this compound are not fully characterized, it should be disposed of as hazardous chemical waste.[4] All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be collected in a designated, labeled, and sealed container.[4] Follow all institutional and local regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Safe Handling
To ensure a systematic and safe approach to working with this compound, the following workflow should be implemented.
By adhering to these guidelines, researchers can confidently work with this compound while prioritizing their safety and the integrity of their research. As more information about the toxicological properties of this compound becomes available, these recommendations should be reviewed and updated accordingly.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
